Product packaging for N-(1-phenylethyl)propan-2-amine(Cat. No.:CAS No. 19302-16-0)

N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039
CAS No.: 19302-16-0
M. Wt: 163.26 g/mol
InChI Key: QFUIZDLZUZDWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1-phenylethyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B190039 N-(1-phenylethyl)propan-2-amine CAS No. 19302-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUIZDLZUZDWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396683
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87861-38-9, 19302-16-0
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)(propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine, more commonly known as N-isopropylbenzylamine, is a secondary amine with the chemical formula C₁₀H₁₅N.[1] Structurally, it consists of a benzyl group and an isopropyl group attached to a nitrogen atom.[2] This compound has garnered significant attention in various scientific fields, not only as a synthetic intermediate in the pharmaceutical and chemical industries but also due to its emergence as a common adulterant in illicit methamphetamine manufacturing.[3][4] Its structural similarity to methamphetamine, sharing the same molecular formula, presents challenges in forensic analysis.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. It is soluble in organic solvents but has limited solubility in water. The hydrochloride salt form is sometimes used in research due to its increased water solubility.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 200 °C (lit.)
Density 0.892 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.502 (lit.)
Flash Point 72 °C (161.6 °F) - closed cup
pKa 9.77 ± 0.29 (Predicted)[6]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsSource(s)
¹H NMR (in CDCl₃) δ 7.10-7.50 (m, 5H, aromatic), 3.77 (s, 2H, -CH₂-), 2.84 (sept, 1H, -CH-), 1.09 (d, 6H, -CH(CH₃)₂)[2]
¹³C NMR (in CDCl₃) Aromatic carbons in the δ 125-145 ppm region, benzylic carbon (~δ 54.0 ppm), isopropyl methine carbon (~δ 44.5 ppm), and isopropyl methyl carbons (~δ 24 ppm).[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 149. Key fragments at m/z 134 and a base peak at m/z 91.[7][8]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and aromatic C=C bending.[9]

Synthesis and Purification

This compound can be synthesized through several routes, with reductive amination being one of the most common methods.[10]

Experimental Protocol: Reductive Amination of Benzaldehyde and Isopropylamine

This protocol describes a one-pot reductive amination using sodium borohydride as the reducing agent.[4]

Materials:

  • Benzaldehyde (1 mmol)

  • Isopropylamine (1 mmol)

  • Sodium Borohydride (NaBH₄) (1.2 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (2 mL)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • A solution of benzaldehyde (1 mmol) in TFE (2 mL) is stirred magnetically in a reaction flask at 35-40 °C.[4]

  • After 5 minutes, isopropylamine (1 mmol) is added to the stirring solution.[4]

  • The mixture is stirred vigorously for another 5 minutes to facilitate the formation of the imine intermediate.[4]

  • Sodium borohydride (1.2 mmol) is then added to the reaction mixture.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane-EtOAc (4:1) mobile phase.[4]

  • Upon completion of the reaction, the mixture is filtered, and the residue is washed with TFE (2 mL).[4]

  • The solvent is removed under reduced pressure.[4]

  • If necessary, the crude product is purified by silica gel column chromatography using an EtOAc-hexane eluent to yield pure this compound.[4]

G cluster_synthesis Synthesis cluster_purification Purification benzaldehyde Benzaldehyde imine Imine Formation benzaldehyde->imine isopropylamine Isopropylamine isopropylamine->imine reduction Reduction (NaBH4) imine->reduction crude_product Crude Product reduction->crude_product filtration Filtration crude_product->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography pure_product Pure this compound chromatography->pure_product

Synthesis and Purification Workflow

Analytical Methods

Due to its structural similarity to methamphetamine, robust analytical methods are crucial for the accurate identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

  • Instrumentation: Agilent 7890/5977B GC-MS or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 90°C for 1 minute, ramped at 30°C per minute to 150°C, and held for 2 minutes.[11]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.[11]

  • Injection: 1 µL of the sample solution (in methanol) in split mode (e.g., 50:1).[11]

Fourier Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)

Protocol for FTIR-ATR Analysis:

  • Accessory Preparation: Ensure the ATR accessory is clean and a background spectrum is collected.[12]

  • Sample Application:

    • For liquid samples, place a single drop of this compound onto the ATR crystal, ensuring the crystal surface is completely covered.[12]

    • For solid samples (e.g., the hydrochloride salt), place a small amount on the crystal and apply pressure using the pressure arm.[12]

  • Data Acquisition: Collect the spectrum. Typically, 16 scans at a resolution of 4.0 cm⁻¹ are sufficient.[11]

Toxicology and Biological Activity

Recent studies have highlighted the toxicological properties of this compound, particularly its effects on neuronal cells.[3] In vitro studies have shown that it induces toxicity by increasing nitric oxide (NO) levels.[13]

The proposed mechanism involves the activation of neuronal nitric oxide synthase (nNOS), which leads to an increase in intracellular NO. This elevation in NO is associated with cytotoxicity and cell death in neuronal cell lines such as SN4741, SH-SY5Y, and PC12.[13] The IC₅₀ values for cell viability were found to be around 1-3 mM in these cell lines after 24 hours of exposure.[13]

G cluster_pathway Proposed Toxicological Pathway N_IPA This compound nNOS_activation Activation of nNOS N_IPA->nNOS_activation induces NO_increase Increased Intracellular NO nNOS_activation->NO_increase leads to cytotoxicity Cytotoxicity and Cell Death NO_increase->cytotoxicity results in

Proposed Neurotoxic Signaling Pathway

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry, pharmacology, and forensic science. Its chemical properties are well-characterized, and various synthetic routes are established. The primary toxicological concern identified is its potential for neurotoxicity through the nitric oxide pathway. As this compound continues to be encountered, particularly as a methamphetamine adulterant, a thorough understanding of its chemical and toxicological profile is essential for the scientific and drug development communities.

References

Technical Guide: Structural Elucidation of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-(1-phenylethyl)propan-2-amine, a secondary amine with applications in chemical synthesis and pharmacological research. The document details the synthesis of the compound via reductive amination and outlines the analytical techniques employed for its structural characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data interpretation, and visual representations of the scientific workflows are provided to facilitate a thorough understanding of the characterization process.

Introduction

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety.[1] The presence of a chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, which is of significant interest in stereoselective synthesis and pharmacology.[1] Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound, which is crucial for its application as a building block in the synthesis of more complex molecules and for its evaluation in biological systems.[1]

This guide presents a systematic approach to the synthesis and structural confirmation of this compound, providing researchers with a detailed reference for their own investigations.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of acetophenone with isopropylamine.[2][3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetophenone Acetophenone Imine_Formation Imine Formation Acetophenone->Imine_Formation Isopropylamine Isopropylamine Isopropylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction In situ Product This compound Reduction->Product

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add isopropylamine (1.1 equivalents) to the solution. The mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[4] The reaction is typically stirred at room temperature until the reduction is complete.

  • Work-up and Purification: The reaction mixture is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FT-IR Spectroscopy Synthesized_Product->FTIR GCMS GC-MS Synthesized_Product->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation GCMS->Structure_Confirmation

Caption: Workflow for the Structural Elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
Chiral Methine (C₆H₅-CH-N)~3.80Quartet1H
Isopropyl Methine (CH-(CH₃)₂)~2.54Heptet1H
Phenyl-adjacent Methyl (CH-CH₃)~1.25Doublet3H
Isopropyl Methyls (CH-(CH₃)₂)0.91 - 0.94Doublet6H
Amine (N-H)Variable (e.g., 1.2-1.5)Broad Singlet1H
Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic Quaternary Carbon (C-Ar)~145.1
Aromatic Methine Carbons (CH-Ar)126 - 129
Chiral Methine Carbon (C₆H₅-CH-N)~54.0
Isopropyl Methine Carbon (N-CH-(CH₃)₂)~44.5
Phenyl-adjacent Methyl Carbon (CH-CH₃)~24
Isopropyl Methyl Carbons (CH-(CH₃)₂)~24
Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1] For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C and C-H), and aliphatic C-H bonds.[1]

Experimental Protocol: FT-IR
  • Sample Preparation (Neat Liquid/ATR): A drop of the neat liquid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[6]

  • Data Acquisition: An FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.

FT-IR Spectral Data
Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H Stretch (Secondary Amine)3350 - 3310 (weak, sharp)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)~1600, ~1450
C-N Stretch (Aliphatic Amine)1250 - 1020
N-H Wag (Secondary Amine)910 - 665 (broad)
Note: Absorption frequencies are approximate ranges.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For this compound, GC-MS confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared. For enhanced volatility and chromatographic performance, the amine can be derivatized. A common derivatizing agent for amines is heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[10][11] The derivatization is typically carried out by heating the sample with the reagent.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation.

    • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the fragments is detected.

Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular ion peak for this compound is expected at an m/z of 163, corresponding to the molecular weight of the compound (C₁₁H₁₇N).[10]

  • Key Fragmentation Patterns: The mass spectrum of amines is often characterized by alpha-cleavage.[12] For this compound, key fragments would arise from the cleavage of the C-C bond adjacent to the nitrogen atom.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis via reductive amination and characterization by NMR, FT-IR, and GC-MS. This guide provides the necessary theoretical background and detailed experimental protocols to aid researchers in the synthesis and verification of this important chemical compound. The presented data and workflows serve as a valuable resource for ensuring the quality and identity of this compound in research and development settings.

References

An In-depth Technical Guide to the Stereochemistry of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-N-isopropylamphetamine, is a chiral molecule belonging to the substituted phenethylamine class. Its stereochemistry plays a pivotal role in defining its pharmacological and toxicological profile. This document provides a comprehensive overview of the synthesis, stereochemical properties, pharmacological actions, and analytical determination of this specific enantiomer. Particular emphasis is placed on the stereoselective interactions with biological systems, primarily monoamine transporters. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a technical resource for professionals in the field.

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a chiral center at the alpha-carbon of the phenylethyl group, leading to the existence of two enantiomers: (R) and (S).[1] This guide focuses specifically on the (R)-enantiomer. Like its parent compound, amphetamine, the biological activity of N-isopropylamphetamine is highly dependent on its stereochemical configuration. The addition of the N-isopropyl group modifies its pharmacological properties, particularly reducing its stimulant activity while increasing its duration of action.[2] Understanding the distinct properties of the (R)-enantiomer is critical for chiral synthesis, pharmacological research, and drug development.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-N-(1-phenylethyl)propan-2-amine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common and effective method for synthesizing the racemic base is through the reductive amination of phenyl-2-propanone (P2P) with isopropylamine.

Experimental Protocol: Reductive Amination of Phenyl-2-propanone

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl-2-propanone (1 equivalent) and isopropylamine (1.5 equivalents) in a suitable solvent such as methanol or ethanol.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate N-isopropyl-1-phenylpropan-2-imine.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while monitoring the temperature to keep it below 20°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to basify the mixture to pH > 12.

  • Extraction: Extract the aqueous layer with a non-polar organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by vacuum distillation.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is most commonly achieved by forming diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol or a methanol/water mixture). In a separate flask, dissolve a chiral resolving agent, such as D-(-)-tartaric acid (0.5 equivalents, as it's a dicarboxylic acid), in the same hot solvent.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will begin to crystallize upon cooling. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The collected salt will be enriched in the (R)-amine-D-tartrate diastereomer.

  • Recrystallization: To improve enantiomeric purity, recrystallize the diastereomeric salt from the same solvent system one or more times.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to pH > 12.

  • Extraction: Extract the liberated (R)-N-(1-phenylethyl)propan-2-amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent to yield the enantiomerically enriched free base.

Diagram: Synthesis and Resolution Workflow

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution P2P Phenyl-2-propanone ReductiveAmination Reductive Amination (e.g., NaBH4) P2P->ReductiveAmination Isopropylamine Isopropylamine Isopropylamine->ReductiveAmination Racemate Racemic N-isopropylamphetamine ReductiveAmination->Racemate SaltFormation Diastereomeric Salt Formation & Crystallization Racemate->SaltFormation TartaricAcid D-(-)-Tartaric Acid TartaricAcid->SaltFormation Diastereomer (R)-Amine-D-Tartrate (Solid) SaltFormation->Diastereomer Liberation Liberation of Free Base (NaOH treatment) Diastereomer->Liberation R_Amine (R)-N-isopropylamphetamine Liberation->R_Amine

Caption: Workflow for the synthesis and chiral resolution of (R)-N-(1-phenylethyl)propan-2-amine.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties are essential for the identification and characterization of the (R)-enantiomer.

PropertyValueSource
IUPAC Name N-[(1R)-1-phenylethyl]propan-2-aminePubChem[3]
Synonyms (R)-N-isopropylamphetamine, N-Isopropyl-1-phenylethylamineChemicalBook[4], Guidechem[5]
Molecular Formula C₁₁H₁₇NPubChem[3]
Molecular Weight 163.26 g/mol PubChem[3]
Appearance Data not widely published; expected to be a liquid or low-melting solid.-
Boiling Point 215 °C (for racemate)Benchchem[1]
pKa 9.77 (Predicted)Guidechem[5]
Specific Rotation [α]D Data not specifically found for this compound. For the related (R)-(-)-methamphetamine, values are negative. The sign for N-isopropylamphetamine requires experimental determination.-

Note: Specific rotation is a critical parameter that must be determined experimentally. It is highly dependent on solvent, concentration, and temperature.

Pharmacological Profile

The biological effects of amphetamine analogues are mediated primarily through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[6] Amphetamine-like substances typically act as substrates for these transporters, leading to competitive inhibition of reuptake and promoting neurotransmitter efflux (release).[7]

The stereochemistry of these molecules is crucial. Generally, for amphetamines, the S-enantiomer (dextro- or (+)-) is significantly more potent as a central nervous system stimulant than the R-enantiomer (levo- or (-)-).[8][9]

While specific quantitative data for (R)-N-isopropylamphetamine is sparse in publicly accessible literature, studies on related N-alkylated amphetamines show that increasing the N-alkyl chain length can shift the compound's activity from a potent, non-selective releaser to a more selective agent, often with reduced potency at DAT and NET.[7][10] The R-enantiomers are consistently found to be less potent than their S-counterparts.[7]

G cluster_postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptors Neurotransmitter Neurotransmitter Neurotransmitter->Receptor Binding & Signaling

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The (R)-enantiomer is expected to have a distinct pharmacological profile from its (S)-counterpart, generally exhibiting lower central nervous system stimulant effects. The synthesis of the pure (R)-enantiomer requires a robust chiral resolution method, such as diastereomeric salt crystallization. Accurate stereochemical analysis, primarily through chiral HPLC, is indispensable for quality control, pharmacological investigation, and regulatory purposes. This guide provides the foundational technical information required for professionals working with this compound.

References

N-(1-phenylethyl)propan-2-amine: A Technical Whitepaper on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of N-(1-phenylethyl)propan-2-amine, a secondary amine belonging to the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals. Given the limited direct pharmacological data on this specific compound, this paper synthesizes information from structurally related molecules to propose a likely biological profile.

Executive Summary

This compound is a chiral phenethylamine derivative. While specific pharmacological data for this compound is scarce in publicly available literature, its structural similarity to other well-characterized phenethylamines suggests a potential interaction with monoaminergic systems. The proposed primary mechanisms of action revolve around its potential to modulate neurotransmission mediated by dopamine, norepinephrine, and serotonin. A commercial source suggests that the (R)-enantiomer of the compound may act as an inhibitor of monoamine oxidase B (MAO-B)[1]. However, a lack of quantitative binding or inhibition data necessitates a theoretical approach based on structure-activity relationships within the phenethylamine class.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group attached to a propan-2-amine moiety[2]. The presence of a chiral center at the alpha-carbon of the ethylamine sidechain results in two enantiomers: (R)- and (S)-N-(1-phenylethyl)propan-2-amine[2]. The stereochemistry of phenethylamine derivatives is known to play a crucial role in their pharmacological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₇N[2]
Molecular Weight163.26 g/mol [2]
pKa (Predicted)9.77 ± 0.29[3]
ChiralityExists as (R) and (S) enantiomers[2]

Proposed Mechanism of Action

Based on the pharmacology of related phenethylamine compounds, the mechanism of action of this compound is likely multifaceted, primarily impacting the monoamine neurotransmitter systems.

Interaction with Monoamine Transporters

A primary mechanism for many phenethylamines is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can range from competitive inhibition of neurotransmitter reuptake to acting as a substrate and inducing transporter-mediated efflux (reversal of transport).

Monoamine Oxidase Inhibition

As suggested for the (R)-enantiomer, inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a plausible mechanism[1]. MAO-B is a key enzyme in the degradation of dopamine. Its inhibition would lead to increased synaptic concentrations of dopamine.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by many endogenous trace amines and phenethylamine-like compounds. Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.

The following diagram illustrates the potential signaling pathways influenced by this compound, assuming it interacts with monoamine transporters and MAO-B.

putative_moa_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NPEP This compound DAT Dopamine Transporter (DAT) NPEP->DAT Inhibition/Reversal MAOB MAO-B NPEP->MAOB Inhibition DA_synapse Synaptic Dopamine DAT->DA_synapse Increased Dopamine DA_cyto Cytosolic Dopamine MAOB->DA_cyto Increased Dopamine DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Release DA_cyto->DAT Reuptake DA_cyto->MAOB Degradation DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation experimental_workflow_binding_assay start Start prep_membranes Prepare Cell Membranes (Expressing Target) start->prep_membranes incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep_membranes->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Liquid Scintillation Counting (Quantify Bound Radioactivity) filtration->scintillation analysis Data Analysis (Non-linear Regression) scintillation->analysis end Determine Ki Value analysis->end

References

Pharmacological Profile of N-(1-phenylethyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed pharmacological data for N-(1-phenylethyl)propan-2-amine, including specific receptor binding affinities and functional potencies, is limited. This guide provides a comprehensive overview based on the pharmacology of structurally related phenethylamine derivatives to infer a likely profile. All quantitative data presented are for these related compounds and should be interpreted as illustrative examples. Detailed experimental protocols for key pharmacological assays are provided to guide future research on this specific molecule.

Introduction

This compound, also known as N-isopropyl-1-phenylethylamine, is a chiral secondary amine belonging to the phenethylamine class of compounds. Its structure is analogous to that of other psychoactive phenethylamines, suggesting potential activity at monoamine transporters and receptors. The presence of a chiral center at the alpha-carbon of the ethylamine chain implies that its enantiomers may exhibit different pharmacological properties, a common feature among chiral phenethylamines.[1] Given its structural similarity to known central nervous system stimulants, its pharmacological profile is of significant interest to researchers in neuroscience and drug development.

This technical guide synthesizes the expected pharmacological profile of this compound based on the known activities of related compounds, provides detailed methodologies for its characterization, and visualizes key experimental workflows and potential signaling pathways.

Predicted Pharmacological Profile

Based on its core phenethylamine scaffold, this compound is predicted to interact with monoamine systems, including the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters and receptors. The N-isopropyl substitution may modulate its potency and selectivity compared to other N-alkylated phenethylamines.

Receptor and Transporter Binding Affinity
CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Receptor
Amphetamine357.41850Monoamine Transporters
Methamphetamine24.54.91140Monoamine Transporters
Phenethylamine3100440>10000Monoamine Transporters
N-Methylphenethylamine1300180>10000Monoamine Transporters

Table 1: Illustrative Binding Affinities of Related Phenethylamines at Monoamine Transporters. Data is compiled from various sources and should be considered representative.

In Vitro Functional Activity

The functional activity of this compound would likely involve the inhibition of monoamine reuptake and potentially the release of monoamines. The following table shows the half-maximal inhibitory concentrations (IC50, nM) for dopamine reuptake by a series of β-phenethylamine derivatives, demonstrating the impact of structural modifications on functional potency.[2]

CompoundStructureDopamine Reuptake IC50 (nM)
Compound 1N-methyl-2-phenylethanamine1230
Compound 2N-ethyl-2-phenylethanamine1090
Compound 6N-propyl-2-phenylethanamine878.5
Compound 9N-butyl-2-phenylethanamine360.5

Table 2: Illustrative Dopamine Reuptake Inhibition by N-Alkyl-β-phenethylamine Derivatives.[2]

Experimental Protocols

To elucidate the precise pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes a method to determine the binding affinity of this compound for the dopamine, norepinephrine, and serotonin transporters.

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing the target transporter (DAT, NET, or SERT) incubation Incubate membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of the filters using liquid scintillation counting separation->quantification analysis Analyze data to determine Ki values quantification->analysis

A schematic workflow for determining transporter binding affinity.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd value. A range of concentrations of this compound are added to compete with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Monoamine Reuptake Inhibition

This protocol outlines a method to assess the functional potency of this compound in inhibiting monoamine reuptake.

Workflow for Monoamine Reuptake Inhibition Assay

G cell_prep Culture cells expressing the target transporter pre_incubation Pre-incubate cells with varying concentrations of the test compound cell_prep->pre_incubation radiolabel_add Add a radiolabeled monoamine (e.g., [3H]dopamine) pre_incubation->radiolabel_add incubation Incubate for a short period to allow for transporter-mediated uptake radiolabel_add->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse the cells termination->lysis quantification Quantify intracellular radioactivity lysis->quantification analysis Analyze data to determine IC50 values quantification->analysis

A schematic workflow for assessing monoamine reuptake inhibition.

Methodology:

  • Cell Culture: Cells stably expressing the transporter of interest are plated in 24- or 48-well plates and grown to confluence.

  • Assay: The cells are washed with a Krebs-Ringer-HEPES buffer. They are then pre-incubated with various concentrations of this compound or vehicle.

  • Uptake: A radiolabeled monoamine (e.g., [3H]dopamine) is added, and the cells are incubated for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

  • Termination and Lysis: The uptake is stopped by rapidly aspirating the buffer and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification and Analysis: The amount of radioactivity in the cell lysate is determined by liquid scintillation counting. The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of monoamine uptake.

In Vivo Behavioral Assay: Locomotor Activity

This protocol describes a method to evaluate the in vivo stimulant or depressant effects of this compound in rodents.

Methodology:

  • Animals and Habituation: Male Swiss-Webster mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water. Prior to testing, the mice are habituated to the testing room for at least 60 minutes.

  • Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure: Mice are administered this compound or vehicle via intraperitoneal injection. Immediately after injection, they are placed in the center of the open-field chamber.

  • Data Collection and Analysis: Locomotor activity is recorded for a period of 60 to 120 minutes. The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified. The data are analyzed to determine the effect of the compound on spontaneous locomotor activity.

Potential Signaling Pathways

The primary mechanism of action of many phenethylamines involves direct interaction with monoamine transporters, leading to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin. This alteration in neurotransmitter levels subsequently modulates downstream signaling pathways.

Hypothesized Signaling Pathway for Dopaminergic Effects

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition DA_vesicle Dopamine Vesicle DAT->DA_vesicle Blocks Reuptake DA_reuptake Dopamine Reuptake DA_extracellular Extracellular Dopamine D1R D1 Receptor DA_extracellular->D1R Activation AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Effects PKA->downstream

A potential signaling pathway modulated by this compound at a dopaminergic synapse.

This diagram illustrates a plausible mechanism where this compound inhibits the dopamine transporter, leading to increased extracellular dopamine levels. This, in turn, enhances the activation of postsynaptic dopamine receptors, such as the D1 receptor, which is coupled to Gs protein and stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase.

Conclusion

While specific pharmacological data for this compound remains to be published, its structural characteristics strongly suggest it is a modulator of monoamine systems. The information and protocols provided in this guide offer a framework for the systematic investigation of its binding, functional, and behavioral effects. Such studies are essential to fully characterize its pharmacological profile and to determine its potential as a research tool or therapeutic agent. The provided methodologies for radioligand binding, monoamine reuptake, and in vivo locomotor activity assays are standard in the field and will be crucial in elucidating the specific properties of this compound. Further research is warranted to confirm its predicted interactions with dopaminergic and adrenergic pathways and to explore the pharmacological differences between its enantiomers.

References

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine (CAS Number: 87861-38-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine, with the CAS number 87861-38-9, is a secondary amine that holds significance in organic synthesis and pharmaceutical research. Structurally, it is comprised of a phenylethyl group attached to a propan-2-amine (isopropylamine) moiety. Its chemical formula is C₁₁H₁₇N.[1] This compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

A critical feature of this compound is the presence of a chiral center, leading to its existence as (R)- and (S)-enantiomers. This stereoisomerism is of paramount importance in pharmacology, as biological systems like enzymes and receptors often exhibit stereoselectivity. Consequently, the two enantiomers can possess markedly different pharmacological activities and toxicological profiles, where one may be therapeutically active and the other inactive or even detrimental.[1] The ability to isolate and study each enantiomer is therefore crucial for developing safe and effective therapeutic agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 87861-38-9[1]
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
Predicted pKa 9.77 ± 0.29[2]
Boiling Point 104 °C at 20 Torr[3]
Predicted Density 0.898 ± 0.06 g/cm³[3]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through reductive amination.[1] This well-established chemical reaction involves two main steps: the formation of an imine intermediate followed by its reduction to the final amine product.

Reductive Amination Protocol

Materials:

  • A suitable ketone (e.g., phenylacetone)

  • An amine (e.g., isopropylamine)

  • A reducing agent (e.g., sodium borohydride or a catalyst for hydrogenation like Palladium)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Imine Formation: The ketone and amine are dissolved in the chosen solvent within a reaction vessel. The reaction is stirred, often at room temperature, to facilitate the formation of the imine intermediate. This step involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration.[1]

  • Reduction: Once the imine has been formed, the reducing agent is introduced.

    • Using Sodium Borohydride: The reducing agent is added portion-wise to the reaction mixture. The reaction is then stirred until the reduction of the C=N double bond to a C-N single bond is complete.[1]

    • Using Catalytic Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on carbon. This method efficiently reduces the imine to the desired secondary amine.[1]

  • Work-up and Purification: Following the reduction, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically through distillation or column chromatography, to yield pure this compound.

G General Workflow for Reductive Amination Reactants Ketone + Amine in Solvent Imine_Formation Imine Intermediate Formation Reactants->Imine_Formation Stirring Reduction Reduction of Imine Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH4 or H2/Pd) Product This compound (Crude Product) Reduction->Product Purification Purification (e.g., Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the structure of this compound.[1]

¹H NMR Spectroscopy Data

The following table summarizes the approximate chemical shifts (δ) for the protons in this compound. Note that these values can vary based on the solvent and other experimental conditions.

ProtonsApproximate Chemical Shift (ppm)Multiplicity
Methyl protons (isopropyl)0.91 - 0.94Doublet
Methine proton (isopropyl)2.54Heptet
Amine proton (NH)VariableBroad Singlet

Table data sourced from[1]

Pharmacological Considerations and Biological Activity

While this compound is classified as a useful research compound, detailed public-domain data on its specific biological targets and mechanism of action are limited. However, its structural class as a phenethylamine suggests potential interactions with biological systems.[4] The phenylethylamine scaffold is present in many biologically active molecules, including neurotransmitters and amphetamine derivatives, which are known to interact with monoamine transporters and receptors in the central nervous system.[4][5]

The amine group is a key feature for potential interactions within receptor binding pockets, capable of forming hydrogen or ionic bonds. The phenyl group can participate in hydrophobic or π-stacking interactions.[1]

The Significance of Enantiomers in Pharmacology

As previously mentioned, the chirality of this compound is a critical factor in its potential biological activity. The differential interaction of its (R)- and (S)-enantiomers with chiral biological targets like receptors and enzymes can lead to distinct pharmacological outcomes.

G Stereoselectivity in Drug-Receptor Interactions Compound This compound (Racemic Mixture) Enantiomer_R (R)-Enantiomer Compound->Enantiomer_R Enantiomer_S (S)-Enantiomer Compound->Enantiomer_S Receptor Biological Target (e.g., Receptor, Enzyme) Enantiomer_R->Receptor High Affinity Binding Response_Active Therapeutic Effect Enantiomer_S->Receptor Low Affinity Binding Response_Inactive No Effect or Adverse Effect Receptor->Response_Active Receptor->Response_Inactive

References

N-(1-phenylethyl)propan-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Abstract

This compound, a secondary amine with the chemical formula C₁₁H₁₇N, is a compound of interest in various chemical and pharmaceutical research fields.[1] Its structure, featuring a phenylethyl group attached to an isopropylamine moiety, includes a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, analytical characterization, and known biological interactions, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a versatile building block in organic synthesis. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₇N[1][2][3]
Molecular Weight 163.26 g/mol [1][2]
IUPAC Name This compound
CAS Number 87861-38-9[1][2]
Boiling Point 215 °C[4]
Density 0.898 g/cm³[4]
Flash Point 77 °C[4]
pKa 9.77 ± 0.29 (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods are reductive amination and biocatalytic transamination, which are detailed below.

Reductive Amination

This is a conventional and straightforward method for synthesizing secondary amines.

Protocol:

  • Imine Formation: Acetophenone is reacted with isopropylamine in a suitable solvent (e.g., methanol or ethanol). The reaction is typically carried out under neutral or slightly acidic conditions to facilitate the formation of the imine intermediate.

  • Reduction: The resulting imine is reduced in situ without isolation. A common reducing agent for this step is sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN). Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) can be employed.

  • Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or distillation to yield this compound.

G cluster_workflow Synthesis Workflow: Reductive Amination start Reactants: Acetophenone + Isopropylamine process1 Imine Formation (Slightly Acidic Conditions) start->process1 intermediate Imine Intermediate process1->intermediate process2 Reduction (e.g., NaBH4 or H2/Pd-C) intermediate->process2 end This compound process2->end

Caption: Reductive Amination Synthesis Workflow.

Transaminase-Mediated Synthesis

This biocatalytic method offers a green and highly stereoselective alternative for producing enantiopure amines.[5][6]

Protocol:

  • Biocatalyst Preparation: Whole-cell biocatalysts expressing a suitable (R)- or (S)-transaminase are prepared and immobilized.[6]

  • Reaction Setup: The prochiral ketone (acetophenone) is mixed with an amine donor (e.g., isopropylamine) in a buffered aqueous solution. The immobilized transaminase is then added to the mixture.

  • Biocatalytic Reaction: The reaction is incubated under controlled conditions of temperature (e.g., 40-50 °C) and pH (e.g., pH 8.0) to allow for the enzymatic conversion of the ketone to the chiral amine.[6]

  • Product Recovery: After the reaction reaches sufficient conversion, the biocatalyst is filtered off. The product is extracted from the aqueous phase using an organic solvent. The solvent is then evaporated, and the product is purified to yield the enantiopure this compound.[6]

Analytical Characterization Protocols

Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H-NMR Spectroscopy Protocol:

  • A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The ¹H-NMR spectrum is acquired on a standard NMR spectrometer.

  • Expected signals include multiplets for the aromatic protons, a quartet for the methine proton of the phenylethyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the phenylethyl group, and two doublets for the diastereotopic methyl protons of the isopropyl group. The N-H proton typically appears as a broad singlet.[7]

¹³C-NMR Spectroscopy Protocol:

  • A concentrated sample is prepared in a deuterated solvent.

  • The ¹³C-NMR spectrum is acquired.

  • Characteristic chemical shifts are expected for the carbon atoms.[1] The aromatic carbons resonate between δ 125 and 145 ppm. The benzylic carbon (C₆H₅-CH-N) appears around δ 54.0 ppm, and the methine carbon of the isopropyl group is observed at approximately δ 44.5 ppm.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
Aromatic Quaternary Carbon (C-Ar)~145.1
Aromatic Methine Carbons (CH-Ar)126 - 129
Chiral Methine Carbon (C₆H₅-CH-N)~54.0
Isopropyl Methine Carbon (N-CH-(CH₃)₂)~44.5
Phenyl-adjacent Methyl Carbon~24
Isopropyl Methyl Carbons~24
Note: Chemical shifts can vary based on experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • The IR spectrum is obtained using a thin film of the liquid sample between salt plates or as a KBr pellet for a solid sample.

  • As a secondary amine, a characteristic N-H stretching absorption is expected as a single, weak-to-medium band around 3350-3310 cm⁻¹.[7][8]

  • The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region.[8] Aromatic C-H and C=C stretching bands will also be present.

Biological Activity and Signaling Pathway

The (R)-enantiomer of this compound has been identified as an inhibitor of the enzyme amine oxidase [flavin-containing] B, more commonly known as monoamine oxidase B (MAO-B).[5] MAO-B is a crucial enzyme in the metabolic pathway of various biogenic and xenobiotic amines, including neurotransmitters.[5] Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for certain neurological disorders.

G cluster_pathway Mechanism of Action: MAO-B Inhibition compound N-(1-phenylethyl) propan-2-amine maob MAO-B Enzyme compound->maob product Metabolites maob->product Produces substrate Biogenic Amines (e.g., Dopamine) substrate->maob Metabolized by

Caption: Inhibition of MAO-B by this compound.

References

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of N-(1-phenylethyl)propan-2-amine, a secondary amine with significant research interest due to its chiral nature and potential biological activities. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group connected to an isopropylamine moiety.[1] The presence of a chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, a critical aspect in its pharmacological evaluation.[1] The hydrochloride salt form is also utilized in research to enhance water solubility.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₇N[1]
Molecular Weight163.26 g/mol [1]
Boiling Point215 °CChemicalBook
Density0.898 g/cm³ChemicalBook
Flash Point77 °CChemicalBook
pKa (Predicted)9.77 ± 0.29Guidechem
XLogP3 (Computed)2.5PubChem
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the different protons within the molecule.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
Chiral Methine (C₆H₅-CH-N)~3.80Quartet1H
Isopropyl Methine (CH-(CH₃)₂)~2.54Heptet1H
Phenyl-adjacent Methyl (CH-CH₃)~1.25Doublet3H
Isopropyl Methyls (CH-(CH₃)₂)0.91 - 0.94Doublet6H
Amine (N-H)Variable (e.g., 1.2-1.5)Broad Singlet1H

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[1]

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl (Ar-C)125 - 145
Benzylic Carbon (C₆H₅-CH-N)~54.0
Isopropyl Methine (N-CH-(CH₃)₂)~44.5
Phenyl-adjacent Methyl (CH-CH₃)~24
Isopropyl Methyls (CH-(CH₃)₂)~24

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch3350-3310Weak-Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium
C-N Stretch1250-1020Medium
N-H Wag910-665Strong, Broad

The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by α-cleavage, leading to the formation of a stable iminium ion.[1] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 163. The fragmentation pattern is crucial for distinguishing it from its isomers.[1] A common fragmentation would involve the loss of an ethyl group from the isopropyl moiety or cleavage of the bond between the two carbons of the ethyl group attached to the phenyl ring.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, with reductive amination and transaminase-mediated synthesis being the most prominent.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[2]

This protocol describes the synthesis of this compound from acetophenone and isopropylamine via reductive amination.

Materials:

  • Acetophenone

  • Isopropylamine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Glacial acetic acid (optional, as a catalyst)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve acetophenone in methanol.

  • Add isopropylamine to the solution. The molar ratio of amine to ketone should be in slight excess.

  • If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride in methanol.

  • Slowly add the reducing agent solution to the reaction mixture. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter and dry the solid to obtain this compound hydrochloride.

G acetophenone Acetophenone imine Imine Intermediate acetophenone->imine + Isopropylamine isopropylamine Isopropylamine isopropylamine->imine product This compound imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product

Reductive Amination Workflow
Transaminase-Mediated Synthesis

Biocatalytic approaches using transaminases offer an environmentally friendly and highly stereoselective method for the synthesis of chiral amines.[3][4]

This protocol outlines the general procedure for the asymmetric synthesis of (R)- or (S)-N-(1-phenylethyl)propan-2-amine using a transaminase biocatalyst.

Materials:

  • Prochiral ketone (e.g., 1-phenylpropan-2-one for a related structure, or a suitable precursor for the target molecule)

  • Amine donor (e.g., isopropylamine)

  • Transaminase biocatalyst (e.g., immobilized whole-cell (R)- or (S)-selective transaminase)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO, optional)

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing the buffer solution, prochiral ketone, and amine donor.

  • Add the transaminase biocatalyst and the PLP cofactor to the mixture.

  • If necessary, add an organic co-solvent to improve substrate solubility.

  • Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, separate the biocatalyst by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amine.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

G prochiral_ketone Prochiral Ketone chiral_amine Chiral Amine Product prochiral_ketone->chiral_amine + Amine Donor amine_donor Amine Donor amine_donor->chiral_amine transaminase Transaminase Biocatalyst transaminase->chiral_amine plp PLP Cofactor plp->transaminase activates

Transaminase-Mediated Synthesis Workflow

Biological Activity and Signaling Pathways

This compound and its analogs are of interest for their potential interaction with monoamine oxidases (MAOs), particularly MAO-B.[1] MAO-B is a key enzyme in the degradation of monoamine neurotransmitters like dopamine.[5] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4][5]

Pharmacological Data
CompoundTarget EnzymeInhibition Value (Kᵢ)Inhibition TypeSource
MDA (3,4-Methylenedioxyamphetamine)MAO-A7.8 ± 2.6 µMMixed-type[1]
MDMA (3,4-Methylenedioxymethamphetamine)MAO-A24.5 ± 7.1 µMCompetitive[1]

It is important to note that this data is for related compounds and not for this compound itself. Further research is required to determine the specific inhibitory activity of the title compound.

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B has several downstream effects that are considered neuroprotective. By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the synaptic cleft, thereby enhancing dopaminergic signaling.[5] This is particularly relevant in Parkinson's disease, where there is a loss of dopamine-producing neurons.[4][5]

Furthermore, the enzymatic action of MAO-B on dopamine produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[4][5] By inhibiting MAO-B, the production of hydrogen peroxide is reduced, thus mitigating oxidative stress.[4] MAO-B inhibitors may also regulate the expression of pro-survival genes and anti-apoptotic proteins, further contributing to their neuroprotective effects.[3]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell dopamine Dopamine dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors binds to mao_b MAO-B dopamine->mao_b is degraded by neuronal_response Enhanced Neuronal Response dopamine_receptors->neuronal_response activates h2o2 Hydrogen Peroxide (Oxidative Stress) mao_b->h2o2 produces neuroprotection Neuroprotection maob_inhibitor This compound (MAO-B Inhibitor) maob_inhibitor->mao_b inhibits

MAO-B Inhibition Signaling Pathway
MAO-B Inhibition Assay

A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO-B activity.

This protocol provides a general outline for a high-throughput screening of MAO-B inhibitors.

Materials:

  • MAO-B enzyme

  • MAO-B substrate (e.g., tyramine)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., selegiline)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for the positive control and a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G start Start prepare_enzyme Prepare MAO-B Enzyme Solution start->prepare_enzyme add_inhibitor Add Test Compound/Controls to Plate prepare_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate Solution to Initiate Reaction pre_incubate->add_substrate prepare_substrate Prepare Substrate/Probe/HRP Solution prepare_substrate->add_substrate incubate Incubate at 37°C (in dark) add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calculate Calculate % Inhibition and IC₅₀ measure_fluorescence->calculate end End calculate->end

References

InChIKey for N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine

This technical guide provides a comprehensive overview of this compound, a secondary amine of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and its interaction with biological systems, particularly as an inhibitor of Monoamine Oxidase B (MAO-B).

Compound Identification and Properties

This compound is a secondary amine featuring a phenylethyl group bonded to an isopropylamine moiety. A key characteristic of this molecule is the presence of a chiral center, resulting in the existence of (R)- and (S)-enantiomers, a feature of considerable importance in the fields of chiral synthesis and pharmacology.[1]

PropertyValue
Chemical Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
InChIKey (Racemic) QFUIZDLZUZDWJH-UHFFFAOYSA-N
InChIKey ((R)-enantiomer) QFUIZDLZUZDWJH-SNVBAGLBSA-N
CAS Number (Racemic) 87861-38-9
Synonyms N-Isopropyl-1-phenylethylamine, alpha-(Isopropylamino)ethylbenzene, alpha-Methyl-N-(1-methylethyl)benzenemethanamine

Biological Activity and Quantitative Data

Table 2.1: In Vitro Inhibition of Monoamine Oxidase by N,α-diethylphenethylamine (A Structural Analog)

EnzymeInhibition Constant (Ki)
MAO-A251 µM
MAO-B159 µM

Data from a study on N,α-diethylphenethylamine, a structural analog of this compound.[2][3]

The biocatalytic synthesis of enantiomerically pure phenylpropan-2-amines, closely related to the target compound, has been optimized, yielding high conversion rates and excellent enantiomeric excess.

Table 2.2: Transaminase-Mediated Synthesis of (R)-phenylpropan-2-amines

ParameterValue
Conversion 88-89%
Enantiomeric Excess (ee) >99%

Experimental Protocols

Synthesis Methodologies

Two primary synthetic routes for this compound and related structures are reductive amination and transaminase-mediated synthesis.

This method involves the reaction of a carbonyl compound (acetophenone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced to the target secondary amine.

Protocol: Reductive Amination via Leuckart Reaction (Optimized Procedure for a similar reaction)

  • Reaction Setup: In a 25 ml round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.5 g, 4.17 mmol) with 3.5-5.5 equivalents of formamide.

  • Addition of Water: Add 0.20 ml of distilled water to the mixture.

  • Heating: Immerse the flask in an oil bath preheated to 180-250°C and heat for 6 hours.

  • Hydrolysis: After cooling to approximately 100°C, add 10 ml of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the formamide intermediate.

  • Workup:

    • Cool the mixture and extract with 15 ml of diethyl ether to remove any unreacted acetophenone. Discard the ether layer.

    • Make the aqueous layer alkaline by adding 20 ml of 5 M sodium hydroxide.

    • Extract the product with three 10 ml portions of diethyl ether.

  • Analysis: Combine the ether extracts. The yield can be determined by Gas-Liquid Chromatography (GLC) using an internal standard such as phenylcyclohexane.

This biocatalytic approach offers an environmentally friendly and highly stereoselective route to chiral amines. It utilizes transaminase enzymes to convert a prochiral ketone to an enantiomerically pure amine.

Protocol: Asymmetric Synthesis of (R)-phenylpropan-2-amines

  • Biocatalyst: Utilize an immobilized whole-cell biocatalyst expressing an (R)-transaminase.

  • Reaction Mixture: Prepare a reaction mixture containing the 1-phenylpropan-2-one substrate in a suitable buffer (e.g., pH 8.0).

  • Co-solvent: Dimethyl sulfoxide (DMSO) can be used as a co-solvent to improve substrate solubility.

  • Amine Donor: Use a suitable amine donor, such as isopropylamine, in excess.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 45°C) with agitation.

  • Monitoring: Monitor the conversion of the ketone to the amine product using High-Performance Liquid Chromatography (HPLC).

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral Gas Chromatography (GC).

  • Workup: Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent after adjusting the pH.

MAO Inhibition Assay

Protocol: In Vitro Monoamine Oxidase Inhibition Assay

  • Enzyme Source: Use human recombinant MAO-A and MAO-B.

  • Substrate: Kynuramine is used as the substrate for both MAO-A and MAO-B.

  • Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, which is produced from the deamination of kynuramine by MAO.

  • Procedure:

    • Prepare a reaction mixture containing the MAO enzyme in a suitable buffer.

    • Add varying concentrations of the inhibitor (this compound).

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C for a specified time (e.g., 10 minutes for MAO-A, 5 minutes for MAO-B).

    • Stop the reaction by adding a strong acid (e.g., 1 M HClO₄).

  • Detection: Measure the fluorescence of the 4-hydroxyquinoline product using a fluorescence spectrophotometer.

  • Data Analysis: Determine the IC₅₀ values and subsequently the Ki values by analyzing the inhibition curves.

Visualizations

Signaling Pathway of Monoamine Oxidase B (MAO-B) Regulation

The expression of the MAO-B gene is regulated by a complex signaling cascade involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAO_B_Signaling PMA Phorbol Ester (PMA) (Activator) PKC Protein Kinase C (PKC) PMA->PKC Ras Ras PKC->Ras MEKK1 MEKK1 PKC->MEKK1 Raf1 Raf-1 Ras->Raf1 MEK1 MEK1 Raf1->MEK1 MEKK1->MEK1 ERK2 ERK2 MEK1->ERK2 cJun c-Jun ERK2->cJun Egr1 Egr-1 ERK2->Egr1 MAOB_Promoter MAO-B Promoter cJun->MAOB_Promoter Egr1->MAOB_Promoter MAOB_Gene MAO-B Gene MAOB_Promoter->MAOB_Gene

Caption: MAO-B gene expression is induced by the PKC-MAPK signaling cascade.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_synthesis Reductive Amination cluster_bio Transaminase-Mediated Synthesis Start Start Materials: Acetophenone, Isopropylamine Reaction Imine Formation Start->Reaction Reduction Reduction (e.g., NaBH₃CN) Reaction->Reduction Workup Workup & Purification Reduction->Workup Product Final Product: This compound Workup->Product Start_Bio Start Materials: Prochiral Ketone, Amine Donor Biocatalysis Biocatalytic Conversion (Transaminase) Start_Bio->Biocatalysis Purification_Bio Purification Biocatalysis->Purification_Bio Product_Bio Enantiopure Amine Purification_Bio->Product_Bio

Caption: Generalized workflows for chemical and biocatalytic synthesis.

Experimental Workflow: MAO Inhibition Assay

This diagram outlines the key steps in determining the inhibitory activity of the compound against MAO enzymes.

MAO_Assay_Workflow Start Prepare Reagents: MAO Enzyme, Inhibitor, Substrate Incubation Incubate Enzyme with Inhibitor Start->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Fluorescence Termination->Measurement Analysis Data Analysis: Calculate IC₅₀ and Ki Measurement->Analysis

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

References

Methodological & Application

Synthesis of N-(1-phenylethyl)propan-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-phenylethyl)propan-2-amine, a secondary amine with applications in chemical research and as a building block in the development of more complex molecules. The primary synthetic route detailed is reductive amination, a robust and widely utilized method for the formation of amines from carbonyl compounds. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Introduction

This compound is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety. Its structure contains a chiral center, making it a valuable intermediate in stereoselective synthesis and for applications in medicinal chemistry. The most common and efficient method for the synthesis of this compound is the reductive amination of 1-phenylethanone (acetophenone) with propan-2-amine (isopropylamine). This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Synthetic Pathway Overview

The synthesis of this compound via reductive amination proceeds in two main steps which can be carried out in a single reaction vessel. The first step is the formation of an imine intermediate through the reaction of 1-phenylethanone with propan-2-amine. This is followed by the reduction of the C=N double bond of the imine to yield the final secondary amine product.

Synthesis_Pathway 1-Phenylethanone 1-Phenylethanone Imine_Intermediate Imine Intermediate 1-Phenylethanone->Imine_Intermediate + Propan-2-amine Propan-2-amine Propan-2-amine Final_Product This compound Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd) Reducing_Agent->Final_Product Reduction

Caption: General synthetic pathway for this compound.

Comparative Data for Reductive Amination Methods

The choice of reducing agent and catalyst can significantly impact the yield and reaction conditions. Below is a table summarizing various methods for reductive amination of ketones, including conditions relevant to the synthesis of the target molecule.

Carbonyl SubstrateAmineReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1-PhenylethanoneAmmoniaFormamide (Leuckart)None180-250680>99[1]
Aldehydes/KetonesVarious1.1 wt% Pd/NiO, H₂THF2510up to 98N/A[2]
1-PhenylethanoneAmmoniaFe/(N)SiC, H₂ (6.5 MPa)25% aq. NH₃140N/A72N/A[3]
Aldehydes/KetonesVariousSodium BorohydrideMethanol0 - RT2N/AN/A[4]

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a general method for the synthesis of this compound from 1-phenylethanone and propan-2-amine using sodium borohydride as the reducing agent.

Materials:

  • 1-Phenylethanone (acetophenone)

  • Propan-2-amine (isopropylamine)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on scale and temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-phenylethanone (1.0 eq) in methanol.

    • Add propan-2-amine (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.[4] The reaction can be monitored by TLC to observe the consumption of the ketone.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[4] Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 2-4 hours.[4]

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 2M hydrochloric acid until the solution is acidic (pH ~2). This will neutralize excess borohydride and form the amine hydrochloride salt.

    • Remove the methanol using a rotary evaporator.

    • Add water to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted ketone and other non-basic impurities. Discard the organic layer.

    • Basify the aqueous layer by adding 2M sodium hydroxide until the pH is >10.

    • Extract the product into ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve higher purity, which is typically around 95-97%.[2][5]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 1-Phenylethanone in Methanol B 2. Add Propan-2-amine A->B C 3. Stir at RT for 2h (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add NaBH4 portion-wise D->E F 6. Stir at RT for 2-4h (Reduction) E->F G 7. Quench with 2M HCl F->G H 8. Remove Methanol G->H I 9. Wash with EtOAc H->I J 10. Basify with 2M NaOH I->J K 11. Extract with EtOAc J->K L 12. Dry and Concentrate K->L M 13. Vacuum Distillation or Column Chromatography L->M Final Product Final Product M->Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Propan-2-amine is a flammable and corrosive liquid.

  • Handle all organic solvents with care as they are flammable.

Conclusion

The reductive amination of 1-phenylethanone with propan-2-amine is an effective and straightforward method for the synthesis of this compound. The protocol provided, utilizing sodium borohydride, offers a reliable procedure for laboratory-scale synthesis. For larger-scale industrial applications, catalytic hydrogenation may be a more cost-effective and environmentally friendly alternative, although it requires specialized equipment.[2] The choice of synthetic route can be tailored based on the desired scale, purity requirements, and available resources.

References

Application Note: Synthesis of N-(1-phenylethyl)propan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(1-phenylethyl)propan-2-amine, a secondary amine with applications as a building block in the development of more complex organic molecules. The synthesis is achieved through a one-pot reductive amination reaction, a cornerstone method in medicinal chemistry for the formation of carbon-nitrogen bonds. This document outlines two primary synthetic pathways, with a focus on the reaction between 1-phenylethanamine and acetone using sodium triacetoxyborohydride as a mild and selective reducing agent. Detailed experimental procedures, tabulated analytical data, and a visual representation of the reaction workflow are provided to ensure reproducibility and aid in laboratory practice.

Introduction

Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2] This one-pot reaction avoids the common issue of overalkylation often encountered in direct alkylation of amines.[1]

This compound is a secondary amine featuring a chiral center, making it a valuable intermediate in chiral synthesis and pharmaceutical research.[3] Its synthesis via reductive amination can be approached in two principal ways:

  • Route A: The reaction of a primary amine, 1-phenylethanamine, with a ketone, acetone.

  • Route B: The reaction of a ketone, acetophenone, with a primary amine, isopropylamine.

This application note will focus on Route A, employing sodium triacetoxyborohydride (NaBH(OAc)₃), also known as STAB, as the reducing agent. STAB is a particularly effective reagent for reductive aminations as it is mild, selective for the reduction of the iminium ion over the ketone starting material, and does not produce toxic byproducts, unlike other reagents such as sodium cyanoborohydride.[4]

Reaction Scheme and Workflow

The synthesis of this compound from 1-phenylethanamine and acetone proceeds via the formation of an intermediate imine, which is then reduced by sodium triacetoxyborohydride.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction_vessel One-Pot Reaction cluster_reagents Reagents & Solvent cluster_workup Work-up & Purification 1_phenylethanamine 1-Phenylethanamine Imine_Formation Imine Formation 1_phenylethanamine->Imine_Formation Acetone Acetone Acetone->Imine_Formation Reduction Reduction Imine_Formation->Reduction Quenching Quench Reaction (e.g., sat. NaHCO3) Reduction->Quenching Solvent DCE / THF Solvent->Imine_Formation Reducing_Agent NaBH(OAc)3 (STAB) Reducing_Agent->Reduction Extraction Extraction (e.g., Dichloromethane) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product Reductive_Amination_Mechanism Reactants 1-Phenylethanamine + Acetone Imine Imine Intermediate Reactants->Imine - H2O Imine->Reactants + H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Iminium->Imine - H+ Product This compound Iminium->Product {[H-] (from NaBH(OAc)3)}

References

Chiral Synthesis of N-(1-phenylethyl)propan-2-amine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the (R)- and (S)-enantiomers of N-(1-phenylethyl)propan-2-amine. This chiral secondary amine is a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The protocols focus on diastereoselective reductive amination, a robust and common method for establishing the desired stereochemistry.

Overview of Synthetic Strategy

The primary strategy for the synthesis of enantiomerically enriched this compound involves the diastereoselective reductive amination of a prochiral ketone (acetone) with a chiral primary amine, (R)- or (S)-1-phenylethylamine. This approach generates a mixture of diastereomers that can, in principle, be separated. The choice of the chiral auxiliary ((R)- or (S)-1-phenylethylamine) dictates the stereochemistry of the newly formed chiral center.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be carried out using various reducing agents, including sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation.[3][4] The selection of the reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.

Experimental Protocols

Two primary methods for the diastereoselective reductive amination are presented below: one using a chemical reducing agent (Sodium Triacetoxyborohydride) and the other employing catalytic hydrogenation.

Method A: Reductive Amination using Sodium Triacetoxyborohydride

This method utilizes the mild and selective reducing agent sodium triacetoxyborohydride, which is known for its high functional group tolerance.[4]

Protocol for the Synthesis of (R)-N-((R)-1-phenylethyl)propan-2-amine and (S)-N-((R)-1-phenylethyl)propan-2-amine (Diastereomeric Mixture)

  • Reaction Setup: To a solution of (R)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add acetone (1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of (R,R) and (S,R) diastereomers, can be purified by column chromatography on silica gel.

Protocol for the Synthesis of (S)-N-((S)-1-phenylethyl)propan-2-amine and (R)-N-((S)-1-phenylethyl)propan-2-amine (Diastereomeric Mixture)

This protocol is identical to the one above, with the substitution of (S)-1-phenylethylamine for (R)-1-phenylethylamine. This will yield a mixture of (S,S) and (R,S) diastereomers.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of the intermediate imine.

Protocol for the Synthesis of (R)-N-((R)-1-phenylethyl)propan-2-amine and (S)-N-((R)-1-phenylethyl)propan-2-amine (Diastereomeric Mixture)

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine (R)-1-phenylethylamine (1.0 eq) and acetone (1.5 eq) in a suitable solvent such as methanol or ethanol (0.2 M).

  • Catalyst Addition: Add a catalytic amount of 5% Platinum on carbon (Pt/C) or Raney Nickel (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake or by analyzing aliquots using GC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting mixture of (R,R) and (S,R) diastereomers can be purified by column chromatography.

Protocol for the Synthesis of (S)-N-((S)-1-phenylethyl)propan-2-amine and (R)-N-((S)-1-phenylethyl)propan-2-amine (Diastereomeric Mixture)

This protocol is identical to the one above, with the substitution of (S)-1-phenylethylamine for (R)-1-phenylethylamine, yielding a mixture of (S,S) and (R,S) diastereomers.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound diastereomers. Please note that specific yields and diastereomeric excess can vary depending on the exact reaction conditions and catalyst used.

MethodChiral AuxiliaryReducing Agent/CatalystTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
A(R)-1-phenylethylamineNaBH(OAc)₃70-85Varies
A(S)-1-phenylethylamineNaBH(OAc)₃70-85Varies
B(R)-1-phenylethylamineH₂ / Pt/C80-95Varies
B(S)-1-phenylethylamineH₂ / Pt/C80-95Varies
B(S)-1-phenylethylamineH₂ / Raney-NiHigh(S,R)/(S,S) up to 2.5:97.5

Characterization Data

The synthesized compounds should be characterized to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H, Ar-H)

    • δ 3.80 (q, J = 6.6 Hz, 1H, Ph-CH-N)

    • δ 2.54 (sept, J = 6.2 Hz, 1H, N-CH-(CH₃)₂)

    • δ 1.35 (d, J = 6.6 Hz, 3H, Ph-CH-CH₃)

    • δ 0.91-0.94 (m, 6H, N-CH-(CH₃)₂)

    • NH proton signal is often broad and its chemical shift is variable.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 145.0 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 126.5 (Ar-CH)

    • δ 54.0 (Ph-CH-N)

    • δ 44.5 (N-CH-(CH₃)₂)

    • δ 24.0 (Ph-CH-CH₃)

    • δ 23.0, 22.5 (N-CH-(CH₃)₂)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of the final products after removal of the chiral auxiliary (if applicable) and for analyzing the diastereomeric ratio of the intermediate products. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[5][6][7][8]

Mandatory Visualizations

Synthesis_Workflow cluster_R Synthesis of (R)-N-(1-phenylethyl)propan-2-amine cluster_S Synthesis of (S)-N-(1-phenylethyl)propan-2-amine R_PEA (R)-1-Phenylethylamine Reductive_Amination_R Diastereoselective Reductive Amination R_PEA->Reductive_Amination_R Acetone_R Acetone Acetone_R->Reductive_Amination_R Diastereomers_R Mixture of (R,R) and (S,R) Diastereomers Reductive_Amination_R->Diastereomers_R Separation_R Diastereomer Separation Diastereomers_R->Separation_R R_Product (R)-N-(1-phenylethyl) propan-2-amine Separation_R->R_Product S_PEA (S)-1-Phenylethylamine Reductive_Amination_S Diastereoselective Reductive Amination S_PEA->Reductive_Amination_S Acetone_S Acetone Acetone_S->Reductive_Amination_S Diastereomers_S Mixture of (S,S) and (R,S) Diastereomers Reductive_Amination_S->Diastereomers_S Separation_S Diastereomer Separation Diastereomers_S->Separation_S S_Product (S)-N-(1-phenylethyl) propan-2-amine Separation_S->S_Product Reductive_Amination_Mechanism Ketone Acetone (Prochiral Ketone) Imine_Formation Imine Formation (reversible) Ketone->Imine_Formation Chiral_Amine Chiral 1-Phenylethylamine ((R) or (S)) Chiral_Amine->Imine_Formation Imine Chiral Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH(OAc)₃ or H₂/Catalyst) Imine->Reduction Product Diastereomeric Mixture of This compound Reduction->Product

References

Application Notes & Protocols: NMR Spectroscopic Characterization of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a chiral center, making it a valuable building block in synthetic organic chemistry and pharmaceutical development. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This document provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The expected chemical shifts (δ) for this compound are summarized in the tables below. These values are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS). The data presented here is representative and may vary slightly based on experimental conditions such as solvent and concentration.[1]

Table 1: ¹H NMR Spectral Data for this compound [1]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl (Ar-H)7.20 - 7.40Multiplet5H-
Chiral Methine (C₆H₅-CH -N)~3.80Quartet1H~6.6 Hz
Phenyl-adjacent Methyl (CH ₃-CH)~1.25Doublet3H~6.6 Hz
Isopropyl Methine (CH -(CH₃)₂)~2.54Heptet1H~6.4 Hz
Isopropyl Methyls (CH-(CH ₃)₂)0.91 - 0.94Doublet6H~6.4 Hz
Amine (N-H )Variable (e.g., ~1.5)Broad Singlet1H-

Table 2: ¹³C NMR Spectral Data for this compound [1]

CarbonChemical Shift (δ, ppm)
Aromatic (C₆H₅)125.0 - 145.0
Benzylic (C₆H₅-C H-N)~54.0
Isopropyl Methine (N-C H-(CH₃)₂)~44.5
Phenyl-adjacent Methyl (C H₃-CH)~24.0
Isopropyl Methyls (CH-(C H₃)₂)~23.0

Experimental Protocols

Detailed methodologies for sample preparation and NMR data acquisition are provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[1] Chloroform-d is a common choice for small organic molecules.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 220 ppm

Mandatory Visualizations

Diagram 1: Experimental Workflow for NMR Analysis

experimental_workflow A Sample Weighing (5-25 mg for 1H, 50-100 mg for 13C) B Solvent Addition (0.6-0.7 mL CDCl3) A->B C Dissolution B->C D Filtration (if needed) C->D E Transfer to NMR Tube D->E F NMR Data Acquisition (1H and 13C Spectra) E->F G Data Processing and Analysis F->G

Caption: Workflow for NMR sample preparation and analysis.

Diagram 2: Structural Elucidation from ¹H NMR Data

nmr_interpretation A This compound Structure B Phenyl Protons (7.20-7.40 ppm, m, 5H) A->B Aromatic Ring C Chiral Methine Proton (~3.80 ppm, q, 1H) A->C Phenylethyl Group E Isopropyl Methine Proton (~2.54 ppm, hept, 1H) A->E Isopropyl Group G Amine Proton (Variable, br s, 1H) A->G Amine Group D Phenyl-adjacent Methyl Protons (~1.25 ppm, d, 3H) C->D Coupled to F Isopropyl Methyl Protons (0.91-0.94 ppm, d, 6H) E->F Coupled to

References

Application Notes and Protocols for N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental uses of N-(1-phenylethyl)propan-2-amine, a secondary amine with a chiral center, making it a valuable building block in pharmaceutical and chemical research.[1] The presence of (R)- and (S)-enantiomers allows for stereospecific interactions with biological targets, a critical consideration in drug development.[1]

Chemical Synthesis and Chiral Resolution

This compound is a versatile intermediate in the synthesis of more complex molecules and can also be employed as a chiral resolving agent.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 1-phenylethan-1-amine and acetone, a common method for preparing secondary amines.

Materials:

  • 1-phenylethan-1-amine

  • Acetone

  • Reducing agent (e.g., sodium triacetoxyborohydride or hydrogen gas with a catalyst like Pd/C)

  • Anhydrous solvent (e.g., dichloromethane or methanol)

  • Glacial acetic acid (if using sodium triacetoxyborohydride)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-phenylethan-1-amine in the anhydrous solvent in a round-bottom flask.

  • Add a stoichiometric excess of acetone to the solution.

  • If using sodium triacetoxyborohydride, add it portion-wise to the reaction mixture along with a catalytic amount of glacial acetic acid.

  • If using catalytic hydrogenation, add the Pd/C catalyst and place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by slowly adding sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography or distillation.

Quantitative Data Presentation:

ParameterValue
Yield (%) e.g., 85%
Purity (by GC-MS, %) e.g., >98%
Boiling Point (°C) e.g., 105-108 °C at 10 mmHg
¹H NMR (CDCl₃, δ ppm) Characteristic peaks
¹³C NMR (CDCl₃, δ ppm) Characteristic peaks
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for using this compound as a resolving agent for a racemic carboxylic acid. The principle relies on the formation of diastereomeric salts with different solubilities.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-N-(1-phenylethyl)propan-2-amine

  • Solvent for crystallization (e.g., ethanol, methanol, or a mixture)

  • Dilute hydrochloric acid

  • Ether or other suitable extraction solvent

  • Polarimeter

Procedure:

  • Dissolve the racemic carboxylic acid in a suitable solvent.

  • Add an equimolar amount of the chiral amine (either the R- or S-enantiomer).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to facilitate the crystallization of one diastereomeric salt.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the crystals in water and acidify with dilute hydrochloric acid.

  • Extract the carboxylic acid with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent.

  • Determine the enantiomeric excess (ee) of the resolved acid using chiral HPLC or by measuring the specific rotation with a polarimeter.

Quantitative Data Presentation:

ParameterValue
Yield of Diastereomeric Salt (%) e.g., 40%
Melting Point of Diastereomeric Salt (°C) e.g., 150-152 °C
Specific Rotation of Resolved Acid ([\a]D) e.g., +X° (c=1, solvent)
Enantiomeric Excess (ee, %) e.g., 95%

Biochemical Applications

The structural similarity of this compound to phenylethylamine suggests its potential interaction with enzymes that metabolize biogenic amines, such as monoamine oxidases (MAO).

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (and its enantiomers, if available)

  • MAO substrate (e.g., p-tyramine)[2]

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO-A or MAO-B enzyme.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Prepare a detection mixture containing the MAO substrate, HRP, and Amplex Red.

  • Initiate the reaction by adding the detection mixture to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex Red) at several time points.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Presentation:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
(R,S)-N-(1-phenylethyl)propan-2-amine e.g., 50e.g., 15
(R)-N-(1-phenylethyl)propan-2-amine DataData
(S)-N-(1-phenylethyl)propan-2-amine DataData
Clorgyline (Positive Control) e.g., 0.01e.g., 10
Selegiline (Positive Control) e.g., 8e.g., 0.02

Drug Development Applications

This compound serves as a key building block in the synthesis of pharmacologically active compounds, such as the calcium channel blocker Fendiline.[3]

Protocol 4: Synthesis of Fendiline Analogues

This protocol provides a representative method for the synthesis of Fendiline analogues, which can be adapted from the known synthesis of Fendiline.[4]

Materials:

  • This compound

  • 3,3-diphenylpropanal or a suitable derivative

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Catalyst (e.g., a rhodium or ruthenium complex, as described in patent literature for similar reactions)[4]

  • Standard organic synthesis glassware and purification equipment

Procedure:

  • In a reaction vessel, combine this compound and the 3,3-diphenylpropanal derivative in the anhydrous solvent.

  • Add the catalyst and the reducing agent.

  • Carry out the reaction under an inert atmosphere and at a suitable temperature, as optimized for the specific substrates and catalyst.[4]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, perform a suitable work-up procedure, which may involve quenching the reaction, extraction, and washing.

  • Purify the resulting Fendiline analogue using column chromatography or recrystallization.

  • Characterize the final product using NMR, mass spectrometry, and other relevant analytical methods.

Quantitative Data Presentation:

ParameterValue
Yield of Fendiline Analogue (%) e.g., 75%
Purity (by HPLC, %) e.g., >99%
Melting Point (°C) e.g., 120-122 °C
¹H NMR and ¹³C NMR Confirm structure
High-Resolution Mass Spectrometry Confirm molecular formula

Visualizations

MAO_Inhibition_Pathway cluster_0 Mitochondrial Outer Membrane MAO Monoamine Oxidase (MAO-A or MAO-B) Aldehyde_Product Aldehyde Product MAO->Aldehyde_Product Ammonia Ammonia MAO->Ammonia H2O2 Hydrogen Peroxide MAO->H2O2 Monoamine_Substrate Monoamine Substrate (e.g., Dopamine, Serotonin) Monoamine_Substrate->MAO Oxidative Deamination Inhibitor This compound Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Inhibition Pathway.

Reductive_Amination_Workflow Start Start Mix_Reactants Mix 1-phenylethan-1-amine and Acetone in Solvent Start->Mix_Reactants Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Mix_Reactants->Add_Reducing_Agent Reaction Stir at Room Temp. Add_Reducing_Agent->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Purify by Chromatography or Distillation Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Reductive Amination Workflow.

References

Application Notes and Protocols for the Research Chemical N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine, also known as isopropylbenzylamine, is a secondary amine and a structural isomer of methamphetamine.[1][2] It has gained attention in the research community due to its emergence as a cutting agent or substitute for illicitly manufactured methamphetamine.[3] This has prompted investigations into its pharmacological and toxicological properties to understand its potential effects and to develop analytical methods for its detection. These notes provide an overview of its known applications in research, along with detailed protocols for its synthesis, analysis, and in vitro/in vivo evaluation.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₁H₁₇N[3]
Molecular Weight 163.26 g/mol [3]
CAS Number 87861-38-9-
Appearance Colorless to pale yellow liquid or solid[3]
Synonyms Isopropylbenzylamine, N-Benzylpropan-2-amine[3]

Pharmacological Data

Currently, there is a significant gap in the published literature regarding the quantitative binding affinities of this compound at key neurological targets. Its structural similarity to methamphetamine suggests potential interaction with monoamine transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1); however, experimental data to confirm this is lacking.[2][4]

Toxicological Data

In Vitro Cytotoxicity

This compound has been shown to induce cytotoxicity in neuronal cell lines. The primary mechanism of toxicity identified is the induction of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels.[4][5]

Cell LineIC₅₀ (24h exposure)Toxicological EndpointSource
SH-SY5Y~1-3 mMCell Viability (MTT Assay)[5]
PC12~1-3 mMCell Viability (MTT Assay)[5]
SN4741~1-3 mMCell Viability (MTT Assay)[5]

In Vivo Behavioral Data

Conditioned Place Preference (CPP)

Studies in mice have demonstrated that this compound can induce a conditioned place preference, suggesting it has rewarding properties and abuse potential.[6]

Animal ModelDosingOutcomeSource
Mice3 mg/kgSignificant CPP, comparable to 1 mg/kg methamphetamine[6]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of this compound from 1-phenyl-2-propanone (phenylacetone) and isopropylamine.

Materials:

  • 1-phenyl-2-propanone

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 1-phenyl-2-propanone (1 equivalent) in dichloromethane or 1,2-dichloroethane, add isopropylamine (1.2 equivalents).

  • Add glacial acetic acid (1.2 equivalents) to the mixture to catalyze the formation of the imine intermediate.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

G 1-phenyl-2-propanone 1-phenyl-2-propanone Imine_Intermediate Imine Intermediate 1-phenyl-2-propanone->Imine_Intermediate Isopropylamine Isopropylamine Isopropylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product G Sample_Prep Sample Preparation (Dissolution & Spiking) Derivatization Derivatization (BSTFA, 70°C) Sample_Prep->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis G cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning Habituation Day 1: Habituation (15 min) Pre_Test Day 2: Pre-Test (15 min) Habituation->Pre_Test Drug_Day1 Day 3 & 5: Drug (e.g., 3 mg/kg) + Paired Chamber (30 min) Pre_Test->Drug_Day1 Saline_Day1 Day 4 & 6: Saline + Unpaired Chamber (30 min) Drug_Day1->Saline_Day1 Post_Test Day 7: Post-Test (15 min) Saline_Day1->Post_Test G N_PEA This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) N_PEA->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Cytotoxicity Cellular Stress & Cytotoxicity NO->Cytotoxicity Leads to

References

Applications of N-(1-phenylethyl)propan-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The core structure, a phenylethylamine moiety, is a well-established pharmacophore found in numerous endogenous neurotransmitters and synthetic drugs.[1] This document provides an overview of the applications of this compound derivatives, with a focus on their potential as modulators of ion channels and G-protein coupled receptors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Application Notes

The this compound scaffold has been explored for its potential in several therapeutic areas, primarily due to its structural similarity to known pharmacologically active agents.

Calcium Channel Blockade

Derivatives of this compound have been investigated as calcium channel blockers. Fendiline, a non-selective L-type calcium channel blocker, shares a similar structural backbone and has been shown to inhibit calcium influx in cardiovascular tissues.[2] This suggests that modifications of the this compound core could lead to the development of novel calcium channel modulators with potential applications in cardiovascular diseases such as hypertension and angina.

Serotonin Receptor Modulation

The phenylethylamine skeleton is a common feature in many serotonin (5-HT) receptor ligands.[1] The structural characteristics of this compound make it a promising starting point for the design of ligands targeting various 5-HT receptor subtypes. Such compounds could have therapeutic potential in the treatment of central nervous system disorders, including depression, anxiety, and schizophrenia.[3]

K-Ras Inhibition

Interestingly, Fendiline has also been identified as a selective inhibitor of K-Ras plasma membrane localization, a critical step in the activation of this oncogenic protein.[2] This finding opens up a new avenue for the application of this compound derivatives in cancer chemotherapy, particularly for tumors driven by K-Ras mutations.

Quantitative Data

The following table summarizes the available quantitative data for Fendiline, a representative compound with a structure related to this compound. This data can serve as a benchmark for the development of new analogs.

CompoundTargetAssayActivity (IC50)Reference
FendilineL-type Calcium ChannelCalcium influx assay17 µM[2]
FendilineK-RasPlasma membrane localization9.64 µM[2]

Experimental Protocols

General Synthesis of this compound Derivatives (Reductive Amination)

This protocol describes a general method for the synthesis of this compound derivatives via reductive amination of a substituted acetophenone with a substituted amine.

Materials:

  • Substituted acetophenone

  • Substituted amine (e.g., isopropylamine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the substituted acetophenone (1.0 eq) in DCE or MeOH, add the substituted amine (1.2 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB or NaBH3CN, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Calcium Channel Blocking Assay (Aortic Ring Preparation)

This protocol outlines a method to assess the vasodilatory effect of test compounds, indicative of calcium channel blockade, using isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Potassium chloride (KCl) high concentration solution (e.g., 80 mM)

  • Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat by a humane method and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high KCl solution.

  • Once the contraction has reached a stable plateau, add the test compounds in a cumulative manner to the organ bath, allowing for the response to stabilize between additions.

  • Record the changes in isometric tension.

  • Calculate the percentage relaxation induced by the test compounds relative to the maximal contraction induced by high KCl.

  • Determine the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

Visualizations

Synthesis_Workflow Start Substituted Acetophenone + Substituted Amine Imine Imine Formation (Acid Catalyst) Start->Imine Reduction Reductive Amination (e.g., STAB) Imine->Reduction Product This compound Derivative Reduction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis of this compound derivatives.

Calcium_Channel_Assay Aorta Isolate Rat Thoracic Aorta Rings Prepare Aortic Rings Aorta->Rings Mount Mount in Organ Bath Rings->Mount Equilibrate Equilibration Mount->Equilibrate Contract Induce Contraction (High KCl) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Doses) Contract->Add_Compound Measure Measure Relaxation Add_Compound->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Caption: Experimental workflow for the in vitro calcium channel blocking assay.

Signaling_Pathway Ligand Phenylethylamine Derivative GPCR 5-HT Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential signaling pathway for this compound derivatives at serotonin receptors.

References

Application Notes and Protocols: N-(1-phenylethyl)propan-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine is a chiral secondary amine that serves as a versatile building block in modern organic synthesis. Its structure, featuring a stereogenic center, makes it particularly valuable for the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, including diastereoselective alkylation and N-acylation.

The presence of both (R)- and (S)-enantiomers allows for the selective synthesis of desired stereoisomers, which is crucial as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] This chiral amine can be incorporated into a target molecule or used as a transient chiral auxiliary to control the stereochemical outcome of a reaction.

Key Applications

The primary utility of this compound in organic synthesis lies in its application as a chiral building block and in the formation of chiral auxiliaries. These applications are pivotal in the asymmetric synthesis of complex molecules.

  • Diastereoselective Alkylation: When this compound is converted into an amide, the chiral center on the phenylethyl group can direct the stereoselective addition of substituents to a nearby prochiral center. This is a powerful strategy for creating new stereocenters with a high degree of control.

  • N-Acylation for Amide Synthesis: As a secondary amine, it readily undergoes N-acylation with various acylating agents to form chiral amides. These amides can be final products with potential biological activity or serve as intermediates for further synthetic transformations. Chiral amides are prevalent in many natural products and pharmaceuticals.

  • Pharmaceutical Intermediate Synthesis: Chiral amines are fundamental components in the synthesis of a wide array of pharmaceuticals.[2] Derivatives of this compound have been identified as key intermediates in the synthesis of precursors for drugs such as β2-adrenergic receptor agonists.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an (S)-N-(1-phenylethyl)propan-2-amine Derived Amide

This protocol is adapted from the work of Katsuta et al. (2002) and describes the diastereoselective alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide.[3] This reaction demonstrates the utility of the (S)-1-phenylethyl group as a chiral auxiliary to control the formation of a new stereocenter.

Reaction Scheme:

Materials:

  • (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide

  • sec-Butyllithium (sec-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Alkyl iodide (e.g., 1-iodopropane)

  • Anhydrous diethyl ether

  • Standard work-up and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, hexane)

Procedure:

  • To a pre-cooled (-78 °C) solution of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide (1.0 mmol) and TMEDA (1.0 mmol) in anhydrous diethyl ether (5 mL), add sec-BuLi (2.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to facilitate the formation of the dianion intermediate.

  • Add the alkyl iodide (1.5 mmol) to the reaction mixture.

  • Continue stirring at -78 °C for an additional hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous work-up, extracting the product with ethyl acetate.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue using flash column chromatography (hexane:ethyl acetate = 10:1) to yield the diastereomeric mixture of the alkylated product.[3]

Quantitative Data:

The diastereoselectivity of the alkylation varies with the electrophile used. The following table summarizes the results obtained by Katsuta et al. (2002).[3]

ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
1-IodopropaneN-(1-Phenylethyl)-3-(trimethylsilyl)hexanamide5378:22
Allyl BromideN-(1-Phenylethyl)-3-(trimethylsilyl)-5-hexenamide-No diastereoselectivity
Benzyl BromideN-(1-Phenylethyl)-3-(trimethylsilyl)-4-phenylbutanamide-No diastereoselectivity
Methyl TosylateN-(1-Phenylethyl)-3-(trimethylsilyl)butanamide-82:18

Logical Workflow for Diastereoselective Alkylation

diastereoselective_alkylation cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_electrophile Electrophile Addition cluster_product Products Amide (S)-N-(1-phenylethyl)-3- (trimethylsilyl)propanamide Dianion Dianion Intermediate Amide->Dianion Deprotonation (-78 °C, Ether) Base sec-BuLi / TMEDA Base->Dianion Product Diastereomeric Alkylated Products Dianion->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Alkylation

Caption: Diastereoselective alkylation workflow.

Protocol 2: General N-Acylation of this compound

This protocol provides a general method for the N-acylation of this compound to form the corresponding chiral amide. This reaction is fundamental for protecting the amine or for synthesizing amide-containing target molecules.

Reaction Scheme:

Materials:

  • This compound (hydrochloride salt or free base)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard work-up and purification reagents (e.g., dilute HCl, dilute NaHCO3, brine)

Procedure:

  • If starting with the hydrochloride salt, dissolve it in the chosen anhydrous solvent and add 2.2 equivalents of a tertiary amine base (e.g., triethylamine) to generate the free base in situ. If starting with the free base, dissolve it in the solvent with 1.1 equivalents of the base.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the acylating agent (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, dilute aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Quantitative Data:

Yields for N-acylation reactions of secondary amines are typically high, often exceeding 90%, depending on the specific substrates and reaction conditions.

AmineAcylating AgentBaseSolventTypical Yield
Secondary AmineAcetyl ChlorideTriethylamineDCM>90%
Secondary AmineAcetic AnhydridePyridineTHF>90%

Application in Drug Development

The synthesis of enantiomerically pure compounds is paramount in drug development. Chiral building blocks like this compound are instrumental in this process. The stereocenter of the building block is incorporated into the final drug molecule, defining its stereochemistry and, consequently, its biological activity.

Workflow for Chiral Building Block in Drug Synthesis

drug_development_workflow cluster_synthesis Synthesis of Chiral Intermediate cluster_api Active Pharmaceutical Ingredient (API) Synthesis cluster_testing Preclinical and Clinical Testing BuildingBlock This compound (Chiral Building Block) Reaction1 Reaction 1 (e.g., Acylation) BuildingBlock->Reaction1 Reaction2 Reaction 2 (e.g., Alkylation) Reaction1->Reaction2 Intermediate Chiral Intermediate Reaction2->Intermediate FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps API Enantiomerically Pure API FurtherSteps->API BioActivity Biological Activity Testing API->BioActivity

Caption: Role of a chiral building block in API synthesis.

Derivatives of this compound have been utilized in the synthesis of compounds with potential therapeutic applications. For instance, related structures are found in precursors to β2-adrenergic receptor agonists, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The specific stereochemistry imparted by the chiral amine is often essential for the desired interaction with the biological target, such as a G-protein coupled receptor, to elicit the therapeutic effect. The use of a specific enantiomer can lead to higher potency and a better safety profile by minimizing off-target effects that might be associated with the other enantiomer.

References

Application Note: Quantitative Analysis of N-(1-phenylethyl)propan-2-amine (Isopropylbenzylamine) in Forensic Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of N-(1-phenylethyl)propan-2-amine, also known as N-isopropylbenzylamine (N-IBA). N-IBA is a structural isomer of methamphetamine and is often found as an adulterant in illicit drug samples. Distinguishing and accurately quantifying these isomers is critical in forensic toxicology and drug enforcement. The described method utilizes an isocratic chromatographic separation on a C18 column followed by detection using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity.

Introduction

This compound (N-isopropylbenzylamine, N-IBA) is a compound structurally similar to methamphetamine. Due to their identical mass and similar fragmentation patterns, distinguishing between these isomers can be challenging with basic mass spectrometry, potentially leading to misidentification.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the necessary chromatographic separation and detection specificity for this task.[2][3] This document provides a detailed protocol for a validated LC-MS/MS method developed for the simultaneous determination of methamphetamine and N-IBA in forensic samples.[1][2][4]

Experimental Protocol

This protocol is based on a validated method for the forensic analysis of N-IBA.[1][2][4]

For forensic samples such as seized powders or solutions, a simple dilution is typically sufficient.

  • Accurately weigh or measure the homogenized sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

  • Perform serial dilutions to bring the expected analyte concentration within the linear range of the assay (0.51 ng/mL to 51 ng/mL).

  • Vortex the final solution to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

  • Instrument: Agilent 1290 Infinity LC system or equivalent.

  • Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm).[1][2]

  • Mobile Phase A: Acetonitrile.[1][2]

  • Mobile Phase B: 20 mM Ammonium Acetate with 0.1% Formic Acid in Water.[1][2]

  • Elution Mode: Isocratic.[1][2]

  • Composition: 80% A : 20% B (v/v).[1][2]

  • Flow Rate: 0.40 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 5 µL.

  • Instrument: Sciex Triple Quad™ 5500 or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 600°C.

  • Curtain Gas (CUR): 15 psi.

  • Ion Source Gas 1 (GS1): 65 psi.

  • Ion Source Gas 2 (GS2): 65 psi.

The MRM transitions for N-IBA are critical for its specific detection. While it shares the same precursor ion as methamphetamine, its product ions differ, allowing for unambiguous identification when combined with chromatographic retention time.[5]

  • Precursor Ion (Q1): 150 m/z ([M+H]⁺).[5]

  • Product Ions (Q3): 91 m/z (quantifier), 58 m/z (qualifier).[5]

Results and Performance Characteristics

The method demonstrates excellent performance for the quantification of N-IBA.[1][4] The validation data is summarized in the table below.

ParameterResult
Linearity Range 0.51 - 51 ng/mL[1][2]
Limit of Detection (LOD) 0.1 ng/mL[1][2]
Limit of Quantification (LOQ) 0.3 ng/mL[1][2]
Intra-day Precision (RSD) < 15%[1][4]
Inter-day Precision (RSD) < 15%[1][4]
Accuracy (RE) < 20%[1][4]

Workflow Visualization

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

LCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Forensic Sample Dilute 2. Dilute Sample to Working Range Sample->Dilute Filter 3. Filter with 0.22 µm Syringe Filter Dilute->Filter LC 4. Chromatographic Separation (C18) Filter->LC MS 5. MS/MS Detection (ESI+, MRM) LC->MS Quant 6. Peak Integration & Quantification MS->Quant Report 7. Generate Final Report Quant->Report

Caption: General workflow for the LC-MS/MS analysis of N-IBA.

The logical relationship for isomer differentiation, which is the core challenge this method solves, is outlined below.

Isomer_Differentiation cluster_input Shared Mass cluster_separation LC Separation cluster_detection MS/MS Detection Precursor Precursor Ion m/z 150 LC Different Retention Times Precursor->LC MA Methamphetamine RT₁ Fragments: 119, 91 LC->MA NIBA N-IBA RT₂ Fragments: 91, 58 LC->NIBA

Caption: Differentiation logic for N-IBA and its isomer by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a highly selective, sensitive, and reliable approach for the quantification of this compound. By leveraging the separation power of liquid chromatography and the specificity of tandem mass spectrometry, this protocol allows for the confident differentiation and quantification of N-IBA from its structural isomer, methamphetamine, which is essential for forensic analysis. The method is validated and demonstrates performance suitable for routine use in forensic laboratories.[1][2][6]

References

Application Notes and Protocols: Solubility of N-(1-phenylethyl)propan-2-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine that serves as a valuable building block in organic synthesis. Its hydrochloride salt form is frequently utilized in research and development due to its enhanced stability and aqueous solubility compared to the free base.[1] Understanding the solubility of this salt in various solvents is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method development.

These application notes provide a comprehensive overview of the solubility characteristics of this compound hydrochloride, along with detailed protocols for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is provided below. The hydrochloride salt is expected to exhibit higher solubility in polar protic solvents.

PropertyValueSource
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
Predicted pKa 9.77 ± 0.29Guidetochem

Solubility Data

Table 1: Qualitative Solubility in Common Solvents at Room Temperature

SolventObservation (Soluble, Sparingly Soluble, Insoluble)
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Hexanes

Table 2: Quantitative Aqueous Solubility at Different Temperatures

Temperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
4
25 (Room Temp.)
37

Table 3: pH-Dependent Aqueous Solubility at Room Temperature

pHSolubility (mg/mL)
1.2 (Simulated Gastric Fluid)
4.5
6.8 (Simulated Intestinal Fluid)
7.4 (Physiological pH)

Experimental Protocols

The following protocols are adapted from established methods for determining the solubility of chemical compounds and amine hydrochloride salts.[4][5][6]

Protocol for Determination of Thermodynamic Equilibrium Solubility

This method determines the saturation solubility of the compound in a specific solvent at a set temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess this compound HCl prep2 Add to a known volume of solvent (e.g., 1 mL) in a vial prep1->prep2 equil1 Seal the vial securely prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24 hours equil1->equil2 proc1 Centrifuge the suspension to pellet undissolved solid equil2->proc1 proc2 Carefully collect the supernatant proc1->proc2 proc3 Filter the supernatant through a 0.22 µm filter proc2->proc3 anal1 Dilute the filtered supernatant with a suitable solvent proc3->anal1 anal2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) anal1->anal2 anal3 Calculate the solubility anal2->anal3

Thermodynamic Solubility Workflow

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Procedure:

  • Add an excess amount of this compound hydrochloride to a vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the sample to ensure undissolved solid remains.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent.

  • Analyze the concentration of the diluted sample using a validated HPLC-UV method.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol for pH-Dependent Aqueous Solubility

This protocol is essential for understanding how the solubility of the compound may vary in different biological environments.

G start Prepare a series of buffers at different pH values step1 Perform Thermodynamic Solubility Protocol in each buffer start->step1 step2 Analyze the concentration in each filtered supernatant step1->step2 step3 Plot solubility (mg/mL) vs. pH step2->step3 end Determine pH-solubility profile step3->end

pH-Dependent Solubility Workflow

Materials:

  • Same as in Protocol 4.1

  • A series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Prepare a series of aqueous buffer solutions at the desired pH values.

  • Follow the Thermodynamic Equilibrium Solubility Protocol (Section 4.1) for each buffer solution.

  • Analyze the concentration of the compound in the filtered supernatant from each buffer.

  • Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Applications in Research and Drug Development

The solubility of this compound hydrochloride is a critical parameter that influences its application in several areas:

  • Synthetic Chemistry: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions and for the purification of the final product.

  • Pharmaceutical Formulation: For drug development, understanding the aqueous and pH-dependent solubility is crucial for designing oral and parenteral dosage forms. The hydrochloride salt form is often chosen to improve the dissolution rate and bioavailability of poorly soluble basic compounds.

  • Analytical Chemistry: Solubility data is necessary for the preparation of stock solutions and standards for various analytical techniques, such as HPLC, GC, and NMR.

  • Pharmacology and Toxicology: The concentration of the compound in solution for in vitro and in vivo studies is dependent on its solubility in the relevant biological media.

Safety and Handling

  • Always handle this compound hydrochloride in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

By following these protocols and considering the provided information, researchers can accurately determine the solubility of this compound hydrochloride and effectively utilize this compound in their work.

References

Application Notes and Protocols for the Transaminase-Mediated Synthesis of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of N-(1-phenylethyl)propan-2-amine, a chiral amine of interest in pharmaceutical development. The synthesis is achieved through the stereoselective amination of a prochiral ketone, mediated by a transaminase enzyme. This enzymatic approach offers a green and efficient alternative to traditional chemical methods, often resulting in high enantiomeric excess and yield under mild reaction conditions.[1][2][3][4] These protocols are intended to guide researchers in the setup, execution, and optimization of this biocatalytic transformation.

Introduction

Chiral amines are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs), with an estimated 40% of drugs containing a chiral amine moiety.[1] Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the asymmetric synthesis of these valuable compounds from prochiral ketones.[3][5][6] These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a new chiral center with high stereoselectivity.[1][7]

The use of transaminases in pharmaceutical manufacturing is advantageous due to the mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to conventional chemical methods.[2][4] This document outlines the synthesis of this compound, a secondary amine, which can be achieved through a chemoenzymatic approach involving the initial synthesis of a chiral primary amine by a transaminase, followed by N-alkylation, or potentially through a direct enzymatic reaction with an engineered transaminase. For the purpose of these notes, we will focus on the key transaminase-mediated step of producing a chiral primary amine intermediate.

Enzymatic Reaction Pathway

The core of this biocatalytic process is the transaminase-catalyzed asymmetric amination of a prochiral ketone. The reaction follows a "ping-pong bi-bi" mechanism, where the PLP cofactor acts as an intermediary amino group carrier.

cluster_enzyme Transaminase Cycle cluster_substrates Substrates & Products E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amine Donor Chiral_Amine Chiral Amine Product E_PLP->Chiral_Amine E_PMP->E_PLP Ketone Substrate Ketone_Byproduct Ketone Byproduct E_PMP->Ketone_Byproduct Amine_Donor Amine Donor Amine_Donor->E_PLP Ketone_Substrate Prochiral Ketone Ketone_Substrate->E_PMP

Caption: The ping-pong bi-bi mechanism of transaminase-catalyzed amination.

Experimental Protocols

This section provides a general protocol for the screening of transaminases and a representative procedure for the preparative scale synthesis of a chiral amine intermediate.

Protocol 1: Screening of Transaminases

Objective: To identify a suitable transaminase with high activity and stereoselectivity for the amination of the target prochiral ketone.

Materials:

  • Prochiral ketone (e.g., 1-phenylpropan-2-one)

  • Amine donor (e.g., isopropylamine, L-alanine, or D-alanine)

  • Pyridoxal-5'-phosphate (PLP) solution (100 mM)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • A panel of commercially available or in-house transaminases (e.g., from Arthrobacter sp., Chromobacterium violaceum)[4]

  • 96-well microtiter plates

  • Incubator shaker

  • Analytical instrumentation (GC or HPLC with a chiral column)

Procedure:

  • Prepare a stock solution of the prochiral ketone in a suitable organic co-solvent (e.g., DMSO).

  • In each well of a 96-well plate, add the buffer solution.

  • Add the PLP solution to each well to a final concentration of 1 mM.

  • Add the amine donor to each well to a final concentration of 100 mM.

  • Add the prochiral ketone stock solution to each well to a final concentration of 10 mM.

  • Add a specific transaminase to each well (e.g., 1 mg/mL). Include a negative control without any enzyme.

  • Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • After incubation, quench the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate the enzyme.

  • Analyze the supernatant by chiral GC or HPLC to determine the conversion and enantiomeric excess (% ee) of the product.

Protocol 2: Preparative Scale Synthesis

Objective: To synthesize the chiral amine intermediate on a preparative scale using the optimal transaminase identified in the screening protocol.

Materials:

  • Prochiral ketone

  • Optimal amine donor

  • Optimal transaminase (lyophilized powder or immobilized)

  • PLP

  • Buffer solution

  • Organic co-solvent (if necessary)

  • Reaction vessel with temperature and pH control

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a temperature-controlled reaction vessel, add the buffer solution and dissolve the PLP to a final concentration of 1 mM.

  • Add the amine donor to the desired molar excess (e.g., 5-10 equivalents).

  • Add the transaminase (e.g., 10-50 mg/mL). If using an immobilized enzyme, add it at this stage.

  • If required, add a co-solvent (e.g., DMSO, up to 10% v/v) to aid in substrate solubility.

  • Stir the mixture until the enzyme is fully dissolved or suspended.

  • Add the prochiral ketone to the desired final concentration (e.g., 50-100 mM).

  • Maintain the reaction at the optimal temperature (e.g., 30-40°C) and pH (e.g., 7.5-8.5) with gentle stirring for 24-48 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Upon completion, stop the reaction. If using a free enzyme, it can be denatured by heat or pH change. If using an immobilized enzyme, it can be filtered off for reuse.

  • Adjust the pH of the reaction mixture to >10 with an aqueous base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude chiral amine product.

  • Purify the product by column chromatography or distillation if necessary.

Data Presentation

The following tables summarize typical data obtained from transaminase screening and optimization studies for the synthesis of chiral amines similar to the target molecule.[8][9]

Table 1: Screening of Different Transaminases for the Amination of 1-phenylpropan-2-one

Transaminase IDAmine DonorConversion (%)Enantiomeric Excess (% ee)Configuration
ArR-TAIsopropylamine88>99R
AtR-TAIsopropylamine76>99R
CV-TAL-Alanine6598S
ATA-117Isopropylamine92>99R

Data is representative and based on literature values for similar substrates.[8]

Table 2: Effect of Amine Donor on the Synthesis of (R)-1-phenylpropan-2-amine using ArR-TA

Amine DonorDonor EquivalentsConversion (%)Enantiomeric Excess (% ee)
Isopropylamine1088>99
Isopropylamine575>99
D-Alanine1062>99
1-Phenylethylamine1095>99

Data is representative and based on literature values for similar substrates.[8]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the biocatalytic synthesis.

cluster_workflow Experimental Workflow start Start screening Transaminase Screening start->screening optimization Reaction Optimization screening->optimization prep_synthesis Preparative Scale Synthesis optimization->prep_synthesis purification Product Purification & Analysis prep_synthesis->purification end End purification->end

Caption: A generalized workflow for the development of a transaminase-mediated synthesis.

Conclusion

The transaminase-mediated synthesis of chiral amines represents a robust and highly selective method for the production of pharmaceutical intermediates. The protocols and data presented herein provide a comprehensive guide for researchers to develop and implement this biocatalytic approach for the synthesis of this compound and related molecules. Optimization of reaction parameters, including enzyme selection, amine donor, and reaction conditions, is crucial for achieving high conversion and enantioselectivity.[10] This green chemistry approach aligns with the growing demand for sustainable and efficient manufacturing processes in the pharmaceutical industry.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1-phenylethyl)propan-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used reductive amination pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation: The initial reaction between phenylacetone and isopropylamine to form the imine intermediate may be inefficient. 2. Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, Raney Nickel) may have degraded due to improper storage or handling. 3. Unfavorable Reaction Conditions: Temperature, solvent, or pH may not be optimal for the reaction. 4. Stoichiometry of Reactants: Incorrect molar ratios of phenylacetone, isopropylamine, or the reducing agent.1. Promote Imine Formation: - Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a Dean-Stark trap during imine formation can be effective for water removal. - Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can prevent side reactions. 2. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. - For catalytic hydrogenation, ensure the catalyst has not been poisoned. 3. Optimize Reaction Conditions: - For sodium borohydride reductions, methanol or ethanol are common solvents. The reaction is typically run at room temperature or slightly below. - For catalytic hydrogenation, ensure proper pressure and temperature as specified in the protocol. 4. Adjust Stoichiometry: - Use a slight excess of isopropylamine to drive the imine formation to completion.
Presence of Significant Side Products 1. Overalkylation: The desired secondary amine product can react with another molecule of phenylacetone to form a tertiary amine. 2. Ketone Reduction: The reducing agent may reduce the phenylacetone starting material to 1-phenyl-2-propanol.[1] 3. Incomplete Reduction: The imine intermediate may remain in the final product mixture.1. Minimize Overalkylation: - Use a larger excess of isopropylamine to favor the formation of the primary imine.[1] 2. Prevent Ketone Reduction: - Use a milder or more selective reducing agent. Sodium cyanoborohydride is often preferred over sodium borohydride as it is less likely to reduce the ketone. - A two-step approach (forming the imine before adding the reducing agent) can also mitigate this side reaction. 3. Ensure Complete Reduction: - Allow for sufficient reaction time after the addition of the reducing agent. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Difficulty in Product Purification 1. Emulsion Formation during Workup: The presence of both organic and aqueous layers with amphiphilic molecules can lead to stable emulsions. 2. Co-elution of Impurities during Chromatography: Side products may have similar polarities to the desired product, making separation difficult.1. Break Emulsions: - Add a saturated brine solution during the extraction process. - Centrifugation can also be effective in separating the layers. 2. Optimize Purification: - For simple cases, filtration and evaporation may be sufficient. - If chromatography is necessary, experiment with different solvent systems to achieve better separation. - Conversion of the amine to its hydrochloride salt can facilitate purification through crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the reductive amination of phenylacetone (also known as 1-phenyl-2-propanone) with isopropylamine. This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.[2]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are phenylacetone and isopropylamine.

Q3: What reducing agents are typically used in this synthesis?

Commonly used reducing agents include:

  • Sodium Borohydride (NaBH₄): A versatile and relatively mild reducing agent.

  • Catalytic Hydrogenation: This method employs a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas. An 85% yield has been reported for a similar reaction using Raney Nickel.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is often more selective for the imine over the ketone.

Q4: What are the potential side reactions to be aware of?

The main side reactions include:

  • Overalkylation: The product amine can react with the starting ketone.

  • Reduction of the starting ketone: The phenylacetone can be reduced to the corresponding alcohol, 1-phenyl-2-propanol.[1]

Q5: How can the yield of the reaction be improved?

Yield can be improved by:

  • Using a slight excess of the amine (isopropylamine) to drive the imine formation.

  • Employing a two-step reaction where the imine is formed prior to the addition of the reducing agent.

  • Careful control of reaction parameters such as temperature and solvent.

  • Ensuring the purity of the starting materials and the activity of the reducing agent.

Q6: Are there alternative "green" synthesis routes?

Yes, biocatalytic methods using transaminases are being explored as an environmentally friendly alternative. These enzymatic reactions can offer high stereoselectivity and yield under mild conditions.

Data Presentation

The following table summarizes the results from a study on the biocatalytic synthesis of a similar chiral amine, demonstrating the impact of reaction parameters on yield.

ParameterConditionConversion (%)Yield (%)
pH 7.0~90~70
8.0 98.23 ± 2.31 77.24 ± 0.51
9.0~85~65
Temperature (°C) 30~70~55
45 ~99 ~77
50~95~73
Substrate Loading (g/L) 25>99~78
50 99.02 ± 2.61 76.85 ± 1.01
75~90~70

Data adapted from a study on a similar biocatalytic transamination reaction and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenylacetone

  • Isopropylamine

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl) solution

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve phenylacetone (1 equivalent) in anhydrous methanol.

    • Add isopropylamine (1.5-2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of a dilute HCl solution until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and basify the aqueous solution with a concentrated NaOH solution until it is strongly alkaline.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound as an oil.

    • Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt and recrystallizing.

Visualizations

Reductive_Amination_Pathway Phenylacetone Phenylacetone Imine Imine Intermediate Phenylacetone->Imine + Isopropylamine - H₂O Isopropylamine Isopropylamine Isopropylamine->Imine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents Yes ChangeReducer Use Milder/More Selective Reducing Agent SideProducts->ChangeReducer Yes Purification Optimize Purification Protocol SideProducts->Purification No OptimizeConditions Optimize Reaction Conditions (T, t, solvent) CheckReagents->OptimizeConditions AdjustStoichiometry Adjust Reactant Ratios OptimizeConditions->AdjustStoichiometry AdjustStoichiometry->LowYield ChangeReducer->Purification Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)propan-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via reductive amination of phenylacetone with isopropylamine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are common causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial condensation of phenylacetone and isopropylamine to form the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent. While some protocols suggest that a "wet" environment is acceptable for NaBH4 reductions, optimizing imine formation beforehand can be beneficial.[1]

    • Solution: Using a slight excess of the more volatile or less expensive reactant (typically isopropylamine) can help drive the equilibrium towards the imine.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical for high yields.

    • Solution: Sodium cyanoborohydride (NaBH3CN) is often preferred over sodium borohydride (NaBH4) as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone starting material.[2][3][4] This prevents the wasteful reduction of phenylacetone to the corresponding alcohol.

    • Solution: If using NaBH4, ensure it is added after sufficient time has been allowed for imine formation to minimize side reactions.[2] The quality of the reducing agent is also important; old or improperly stored reagents may have reduced activity.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Over-alkylation: The primary amine product can react further with the starting ketone to form a tertiary amine. This is less of a concern when synthesizing a secondary amine from a primary amine and a ketone.

    • Aldol Condensation: Phenylacetone can undergo self-condensation under basic or acidic conditions.

    • Solution: Careful control of reaction stoichiometry and temperature can minimize these side reactions. A one-pot procedure where the reducing agent is present during imine formation can help to immediately reduce the imine as it is formed, thus minimizing its concentration and the likelihood of side reactions.

  • Product Loss During Work-up: The purification process can lead to significant product loss if not optimized.

    • Solution: this compound is a basic compound. Acid-base extraction is an effective purification method. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.[1]

Question: I am observing a significant amount of unreacted phenylacetone in my final product. How can I address this?

Answer:

The presence of unreacted phenylacetone indicates either incomplete imine formation or that the reduction of the ketone is competing with the reduction of the imine.

  • Promote Imine Formation: As mentioned previously, ensure optimal conditions for imine formation by removing water and potentially using a catalytic amount of acid.

  • Use a More Selective Reducing Agent: Switching from NaBH4 to NaBH3CN is a highly recommended solution.[2][3][4] NaBH3CN is less likely to reduce the ketone starting material, thus preserving it for imine formation.

  • Two-Step Procedure: Consider a two-step procedure where the imine is formed first, and the reducing agent is added only after confirming imine formation (e.g., by TLC or 1H NMR).

Question: My final product is contaminated with an impurity that I suspect is the corresponding alcohol of phenylacetone. Why is this happening and how can I prevent it?

Answer:

Formation of 1-phenyl-2-propanol is a common side reaction when using a non-selective reducing agent like NaBH4, which can reduce both the imine and the starting ketone.

  • Primary Solution: The most effective way to prevent this is to use a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents will preferentially reduce the imine over the ketone.[2][3]

  • Reaction Conditions: If you must use NaBH4, adding it portion-wise at a lower temperature can help to control the reaction and potentially favor the reduction of the more reactive imine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented method is the reductive amination of phenylacetone with isopropylamine.[5] This can be achieved using various reducing agents, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or through catalytic hydrogenation. Biocatalytic methods using transaminases are also an emerging environmentally friendly alternative.

Q2: What is the role of a catalyst in this synthesis?

A2: In the context of reductive amination, a catalyst can be used in two ways:

  • Acid Catalyst: A weak acid like acetic acid can be used in catalytic amounts to accelerate the formation of the imine intermediate.

  • Hydrogenation Catalyst: In catalytic hydrogenation, a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel is used to facilitate the reduction of the imine using hydrogen gas.[6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials (phenylacetone and isopropylamine) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, intermediate imine, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the ketone's characteristic signals and the appearance of new signals corresponding to the amine product.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Reagents: Phenylacetone is a controlled substance in many jurisdictions due to its use in illicit drug manufacturing.[7] Isopropylamine is a volatile and flammable liquid with a strong odor. Sodium borohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Sodium cyanoborohydride can also release highly toxic hydrogen cyanide gas under acidic conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific spectra should be run for each synthesized batch, typical expected data are:

  • Molecular Formula: C11H17N

  • Molecular Weight: 163.26 g/mol [5]

  • 1H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methine protons of the ethyl and propyl groups, the methyl protons, and a broad singlet for the amine proton.

  • 13C NMR: Expect signals for the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 163.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium Borohydride (NaBH4)LowMethanol, EthanolCan reduce both the starting ketone and the imine intermediate, potentially leading to alcohol byproducts.[3]
Sodium Cyanoborohydride (NaBH3CN)HighMethanol, Ethanol, THFMilder reducing agent that preferentially reduces the imine.[2][3][4] Can release toxic HCN gas in acidic conditions.
Catalytic Hydrogenation (e.g., H2/Pd-C)HighMethanol, Ethanol, Ethyl AcetateGenerally clean reaction with high yields, but requires specialized hydrogenation equipment.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination using Sodium Borohydride

This protocol is adapted from a general procedure for the reductive amination of a similar phenylacetone derivative.[1]

Materials:

  • Phenylacetone

  • Isopropylamine

  • Toluene

  • Sodium Borohydride (NaBH4)

  • Ethanol (95%)

  • Hydrochloric Acid (dilute)

  • Sodium Hydroxide (aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Ethyl Acetate

  • Dry HCl in Isopropanol

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve phenylacetone (1 equivalent) in toluene.

    • Add a solution of isopropylamine (2 equivalents) in water.

    • Stir the biphasic mixture vigorously at room temperature for 2-4 hours to facilitate imine formation.

    • Separate the aqueous layer and retain the toluene layer containing the imine.

  • Reduction:

    • In a separate flask, prepare a mixture of sodium borohydride (0.7-1.0 equivalents), water, and 95% ethanol.

    • Add the toluene solution containing the imine to the reducing agent mixture.

    • Stir vigorously at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Carefully add dilute hydrochloric acid dropwise to the reaction mixture until the pH is acidic (pH ~2) to quench the excess reducing agent.

    • Separate the layers and extract the aqueous layer with toluene twice. Discard the organic layers.

    • Make the combined aqueous layers strongly alkaline by adding an aqueous solution of sodium hydroxide.

    • Extract the alkaline aqueous layer with toluene or ethyl acetate three times.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound as an oil.

  • Salt Formation (Optional):

    • Dissolve the crude amine in ethyl acetate.

    • Add a solution of dry HCl in isopropanol dropwise until the solution becomes acidic.

    • The hydrochloride salt of the product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Visualizations

experimental_workflow start Start imine_formation Imine Formation (Phenylacetone + Isopropylamine in Toluene/Water) start->imine_formation phase_separation Phase Separation imine_formation->phase_separation reduction Reduction (Toluene layer with Imine + NaBH4 in Water/Ethanol) phase_separation->reduction quench Quench with HCl reduction->quench extraction1 Aqueous Extraction quench->extraction1 basify Basify Aqueous Layer with NaOH extraction1->basify extraction2 Organic Extraction basify->extraction2 drying Dry Organic Layer extraction2->drying evaporation Solvent Evaporation drying->evaporation product Crude this compound evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_imine Incomplete Imine Formation low_yield->incomplete_imine Check inefficient_reduction Inefficient Reduction low_yield->inefficient_reduction Check side_reactions Side Reactions low_yield->side_reactions Check workup_loss Product Loss During Work-up low_yield->workup_loss Check solution1 Remove H2O / Use excess amine incomplete_imine->solution1 solution2 Use NaBH3CN / Check reagent quality inefficient_reduction->solution2 solution3 Control stoichiometry and temperature side_reactions->solution3 solution4 Optimize acid-base extraction workup_loss->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: HPLC Analysis of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of N-(1-phenylethyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Since this compound is a basic compound, controlling the mobile phase pH is critical to achieve good peak shape.[1][2] A validated method for a closely related compound uses a high pH mobile phase: a mixture of 50 mM pyrrolidine (pH 11.5) and acetonitrile (50:50, v/v) on a robust high-pH stable column like an XTerra RP18.[3] Detection is typically effective with UV at a low wavelength, such as 214 nm.[3]

Q2: How can I separate the enantiomers of this compound?

Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® columns), are widely used and effective for separating chiral amines.[4][5] The separation is often performed in normal-phase mode, using a mobile phase like hexane mixed with an alcohol (e.g., ethanol or isopropanol).[4][6] Sometimes, small amounts of an acidic or basic additive are used to improve peak shape and resolution.[6]

Q3: My baseline is noisy or drifting. What are the common causes?

Baseline noise or drift can stem from several sources:

  • Mobile Phase: Insufficiently degassed mobile phase can release air bubbles in the detector cell.[7] Contamination or slow equilibration of the column with the mobile phase can also cause drift.[7]

  • Detector: An unstable or failing detector lamp can cause random noise.[7]

  • System: Leaks in the pump or fittings can introduce air and cause pressure fluctuations, leading to a noisy baseline.[8] Temperature fluctuations around the column or detector can also contribute to drift.[9]

Troubleshooting Guide

This section addresses specific chromatographic problems you may encounter.

Problem 1: My analyte peak is tailing severely.

  • Question: Why is my this compound peak asymmetrical with a pronounced tail, and how can I fix it?

  • Answer: Peak tailing for basic compounds like this amine is the most common issue in reversed-phase HPLC.[10] It is primarily caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica surface of the column packing.[1][2] This leads to multiple retention mechanisms, causing the peak to tail.[11]

    Solutions:

    • Adjust Mobile Phase pH:

      • Low pH (pH < 3): Operating at a low pH protonates the silanol groups, minimizing their ionic interaction with the analyte. This requires a column stable at low pH.[10]

      • High pH (pH > 8): At high pH, the basic amine is neutralized (uncharged), preventing ionic interactions. This requires a specialized hybrid or polymer-based column that can withstand high pH without dissolving.[12][13]

    • Use a Highly Deactivated Column: Employ a modern, high-purity silica column that has been "end-capped." End-capping chemically treats most residual silanols, making the surface less active and reducing tailing for basic compounds.[11]

    • Add a Competing Base: Introduce a small concentration of another amine, like triethylamine (TEA), to the mobile phase. The competing base will interact with the active silanol sites, effectively masking them from your analyte.[13]

    • Increase Buffer Concentration: Using a higher concentration of a buffer in the mid-pH range can also help mask silanol interactions and improve peak shape.[2][11]

    • Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[1][11]

Problem 2: My retention times are shifting or inconsistent.

  • Question: My retention time for the main peak is decreasing with every injection. What is happening?

  • Answer: Drifting retention times can signal issues with the column, mobile phase, or hardware.

    Solutions:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 10-20 column volumes or more, especially if using mobile phase additives.[13]

    • Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are working correctly. If prepared manually, ensure it is mixed thoroughly and is not evaporating, which would change its composition over time.[9]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention.[9]

    • Check for Leaks: A small, undetected leak in the system can cause pressure and flow rate to fluctuate, leading to inconsistent retention times.[12]

Problem 3: The system backpressure is excessively high.

  • Question: I just installed a new column, and the pressure is much higher than expected. What should I check?

  • Answer: High backpressure indicates a blockage somewhere in the system.

    Solutions:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or in-line filter).[12]

    • Column Blockage: A blocked inlet frit is a common cause. Try back-flushing the column (reversing the flow direction) to waste, as per the manufacturer's instructions.[10][12] If this fails, the column may need to be replaced.

    • Sample and Mobile Phase Filtration: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[7] Using a guard column or an in-line filter can protect the analytical column.[12]

Troubleshooting Summary Table
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions with the basic amine analyte.[1][2]Lower mobile phase pH to <3 or raise to >8 (with a suitable column).[9][10] Use an end-capped column.[11] Add a competing base (e.g., TEA) to the mobile phase.[13]
Column overload.[11]Reduce sample concentration or injection volume.[1]
Shifting Retention Times Insufficient column equilibration.[13]Equilibrate the column for at least 15-20 column volumes.
Mobile phase composition changing (e.g., evaporation).[9]Prepare fresh mobile phase; keep solvent bottles covered.
Temperature fluctuations.[9]Use a thermostatically controlled column compartment.
High Backpressure Blocked column inlet frit.[12]Back-flush the column; if unsuccessful, replace the frit or column.[10]
Particulates from sample or mobile phase.[7]Filter all solvents and samples; use a guard column or in-line filter.[12]
Split Peaks Column void or partially blocked frit.[10][12]Replace the column. Try reversing the column to wash the inlet frit.[10]
Sample solvent is much stronger than the mobile phase.[1]Dissolve the sample in the mobile phase or a weaker solvent.[1]

Experimental Protocols

Protocol 1: Achiral Analysis by Reversed-Phase HPLC

This protocol is based on a validated method for a structurally similar compound and is suitable for quantification.[3]

  • HPLC System and Conditions:

    • Column: XTerra™ RP18, 150 x 4.6 mm, 5 µm particle size (or equivalent base-deactivated, high-pH stable C18 column).

    • Mobile Phase: 50 mM Pyrrolidine (pH adjusted to 11.5 with an appropriate acid) and Acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add ~3.4 mL of pyrrolidine to 950 mL of HPLC-grade water. Adjust the pH to 11.5 using phosphoric acid or another suitable acid, then bring the final volume to 1 L. Filter through a 0.22 µm filter. Mix this solution 1:1 with acetonitrile. Degas the final mobile phase before use.

    • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in mobile phase. Prepare working standards by diluting the stock solution with mobile phase to the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Integrate the peak corresponding to this compound and quantify using the calibration curve.

Protocol 2: Chiral Separation by Normal-Phase HPLC

This is a general protocol for enantiomeric separation. Optimization will be required.

  • HPLC System and Conditions:

    • Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 214 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: Carefully mix HPLC-grade n-Hexane and 2-Propanol in the specified ratio. Degassing is recommended.

    • Sample Solution: Dissolve the racemic sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis Procedure:

    • Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the target flow rate.

    • Inject the racemic sample solution.

    • Identify the two enantiomer peaks. If resolution is poor, adjust the ratio of Hexane/IPA. Increasing the IPA content will generally decrease retention time, while decreasing it will increase retention and may improve resolution.

Visualized Workflows and Logic

The following diagrams illustrate a standard experimental workflow and a troubleshooting decision tree for peak tailing.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation & Degassing p2 Sample & Standard Preparation h1 System Equilibration p2->h1 h2 Blank Injection h1->h2 h3 Standard Injections (Calibration) h2->h3 h4 Sample Injections h3->h4 d1 Peak Integration h4->d1 d2 Quantification d1->d2 d3 Report Generation d2->d3

Caption: A typical experimental workflow for HPLC analysis.

G start Peak Tailing Observed q1 Is sample concentration too high? start->q1 a1_yes Reduce sample load (dilute or inject less) q1->a1_yes Yes q2 Is column end-capped and in good condition? q1->q2 No end_node Peak Shape Improved a1_yes->end_node a2_no Use a new, end-capped column suitable for bases q2->a2_no No q3 Is mobile phase pH controlled to avoid silanol interaction? q2->q3 Yes a2_no->end_node a3_no Modify mobile phase: - Use pH < 3 - Use pH > 8 (with proper column) - Add competing base (e.g., TEA) q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: A decision tree for troubleshooting peak tailing.

References

N-(1-phenylethyl)propan-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-(1-phenylethyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a refrigerator at 2-8°C.[1] The container should be tightly closed and stored in a well-ventilated area to prevent degradation from atmospheric components.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The stability of this compound, a secondary amine, is influenced by several factors. Exposure to high temperatures, oxygen, strong acids, and strong bases can promote degradation.[2][3] The presence of metal ions can also catalyze oxidative degradation.

Q3: What are the potential degradation pathways for this compound?

A3: As a secondary amine, this compound can undergo several degradation reactions. The most common pathway is oxidation, which can lead to the formation of the corresponding imine or oxime.[3] Under certain conditions, more complex reactions can occur, leading to the formation of amides or cleavage of the molecule.

Q4: How does the structure of this compound influence its stability?

A4: The presence of a phenylethyl group and a propyl group attached to the nitrogen atom provides some steric hindrance, which can positively affect its stability compared to less hindered secondary amines.[2] However, the benzylic proton (the hydrogen on the carbon attached to both the phenyl ring and the nitrogen) can be susceptible to abstraction, potentially initiating degradation pathways.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A5: Several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with a PDA detector are effective for separating and quantifying the parent compound and its degradation products.[4][5] For structural elucidation of unknown degradation products, techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the compound and its impurities.[8]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of purity of this compound over time.
Possible Cause Troubleshooting Step
Improper Storage Verify that the compound is stored at 2-8°C in a tightly sealed container, away from light and sources of heat.[1]
Atmospheric Exposure Minimize exposure to air and moisture during handling. Consider using an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when handling sensitive reactions.
Contamination Ensure that all glassware and equipment are clean and dry. Avoid introducing acidic or basic contaminants into the storage container.
Issue 2: Appearance of unexpected peaks in chromatograms during reaction monitoring.
Possible Cause Troubleshooting Step
Oxidative Degradation If the reaction is performed in the presence of air, consider degassing the solvent and running the reaction under an inert atmosphere. The formation of an imine is a likely oxidative degradation pathway.[3]
Thermal Degradation If the reaction is conducted at elevated temperatures, assess if the temperature is too high. Run a control experiment with the starting material at the reaction temperature to check for thermal decomposition.
Reaction with Solvents or Reagents The amine may react with certain solvents or reagents. For example, it can react with carbonyl compounds. Review the compatibility of this compound with all components of the reaction mixture.

Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize general stability considerations for secondary amines.

Table 1: Factors Influencing the Stability of this compound

Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation.Store at 2-8°C. Avoid prolonged exposure to high temperatures during experiments.
Oxygen Promotes oxidative degradation.Handle and store under an inert atmosphere for maximum stability.
pH Sensitive to strong acids and bases.[3]Maintain a neutral pH unless the compound is intended to be used in an acidic or basic medium for a specific reaction.
Light Can potentially catalyze degradation (photodegradation).Store in an amber vial or in the dark.
Metal Ions Can catalyze oxidation.Use high-purity solvents and reagents to avoid metal contamination.

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Application of Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Expose the vials to different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to an aliquot of the stock solution.

    • Acidic/Basic Stress: Add a controlled amount of a dilute acid (e.g., HCl) or base (e.g., NaOH) to separate aliquots of the stock solution.

    • Control: Keep one aliquot of the stock solution at the recommended storage temperature (2-8°C) as a control.

  • Sample Analysis by HPLC:

    • At specified time points, withdraw samples from each stress condition and the control.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (e.g., a C18 column with a mobile phase of acetonitrile and water with a suitable buffer).

    • Use a PDA detector to monitor the elution of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Determine the rate of degradation under each stress condition.

    • Identify and, if possible, quantify the major degradation products.

Visualizations

cluster_main Potential Oxidative Degradation Pathway parent This compound intermediate Radical Intermediate parent->intermediate [O] H abstraction product N-(1-phenylethyl)propan-2-imine intermediate->product -H•

Caption: Plausible oxidative degradation pathway of this compound.

cluster_workflow Stability Study Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Heat, Oxidation, pH) prep->stress sampling Sample at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: General workflow for an experimental stability study.

cluster_troubleshooting Troubleshooting Unexpected Results rect_node rect_node start Unexpected peaks in chromatogram? inert Is reaction under inert atmosphere? start->inert temp Is reaction temperature high? inert->temp Yes sol_inert Run under N2 or Ar. inert->sol_inert No reagents Are all reagents compatible? temp->reagents Yes sol_temp Run control with starting material at reaction temp. temp->sol_temp No sol_reagents Check for side reactions with solvent or other reagents. reagents->sol_reagents Yes

Caption: Logical troubleshooting for unexpected experimental outcomes.

References

Technical Support Center: Resolving Enantiomers of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of N-(1-phenylethyl)propan-2-amine enantiomers.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Crystallization

Issue 1: No crystal formation after adding the chiral resolving agent.

  • Potential Cause 1: Supersaturation has not been reached. The solution may be too dilute for crystals to form.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid, non-selective precipitation.

  • Potential Cause 2: Inappropriate solvent. The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try a different solvent or a mixture of solvents. The ideal solvent system is one in which one diastereomeric salt is significantly less soluble than the other.

  • Potential Cause 3: Lack of nucleation sites. Crystal growth requires a starting point.

    • Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.

    • Solution 2: Add a seed crystal of the desired diastereomeric salt, if available.

  • Potential Cause 4: Insufficient cooling. Crystallization is often temperature-dependent.

    • Solution: Cool the solution slowly to a lower temperature. Gradual cooling is crucial for the formation of well-defined crystals.

Issue 2: Low yield of the desired diastereomeric salt.

  • Potential Cause 1: Incomplete precipitation. A significant amount of the desired salt may remain in the mother liquor.

    • Solution: Further concentrate the mother liquor and cool for an extended period to induce more crystallization. Be aware that this may decrease the enantiomeric purity of the second crop of crystals.

  • Potential Cause 2: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Re-evaluate the solvent system. A solvent in which the desired salt has lower solubility will improve the yield.

Issue 3: Low enantiomeric excess (ee) of the resolved amine.

  • Potential Cause 1: Co-precipitation of the undesired diastereomeric salt. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

    • Solution 1: Perform multiple recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble salt should increase.

    • Solution 2: Experiment with different resolving agents. Some chiral acids will provide better discrimination between the enantiomers.

    • Solution 3: Optimize the crystallization temperature. A different temperature may alter the relative solubilities of the diastereomeric salts.

  • Potential Cause 2: Racemization of the amine. The amine may be susceptible to racemization under the experimental conditions.

    • Solution: Ensure that the conditions for liberating the free amine from the diastereomeric salt (e.g., treatment with base) are not harsh enough to cause racemization.

Chromatographic Resolution (HPLC/GC)

Issue 1: Poor or no separation of enantiomers.

  • Potential Cause 1: Incorrect chiral stationary phase (CSP). The chosen CSP may not be suitable for the analyte.

    • Solution: Screen a variety of CSPs. For amines like this compound, polysaccharide-based or cyclodextrin-based CSPs are often effective.

  • Potential Cause 2: Suboptimal mobile phase composition (HPLC). The mobile phase composition significantly impacts retention and selectivity.

    • Solution 1: Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol).

    • Solution 2: Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape and resolution.

  • Potential Cause 3: Inappropriate temperature (GC). Temperature affects the interaction between the analyte and the CSP.

    • Solution: Optimize the temperature program. Lower temperatures often lead to better resolution but longer run times.

  • Potential Cause 4: Analyte derivatization (GC). Amines can sometimes exhibit poor peak shape on GC columns.

    • Solution: Derivatize the amine (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic behavior.

Issue 2: Poor peak shape (tailing or fronting).

  • Potential Cause 1: Strong interaction between the amine and the stationary phase. The basic nature of the amine can lead to interactions with acidic sites on the silica-based stationary phase.

    • Solution (HPLC): Add a basic modifier like diethylamine to the mobile phase to block these active sites.

    • Solution (GC): Ensure the use of a deactivated column and consider derivatization.

  • Potential Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving this compound? A1: The most common methods are classical resolution through the formation of diastereomeric salts with a chiral acid (like tartaric acid) followed by fractional crystallization, and chromatographic methods using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q2: How do I choose a suitable chiral resolving agent for classical resolution? A2: The choice of a resolving agent is often empirical. Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used for resolving racemic amines.[1] The ideal resolving agent will form diastereomeric salts with significantly different solubilities, allowing for efficient separation by crystallization.[2] It is often necessary to screen several resolving agents to find the most effective one.

Q3: What is the purpose of using a base, like sodium hydroxide, after separating the diastereomeric salts? A3: The base is used to neutralize the chiral acid and liberate the free amine from the diastereomeric salt. This allows the resolved amine to be extracted into an organic solvent, separating it from the aqueous layer containing the salt of the resolving agent.

Q4: How can I determine the enantiomeric excess (ee) of my resolved amine? A4: The enantiomeric excess can be determined using several analytical techniques. Chiral HPLC or chiral GC are direct methods that separate and quantify the two enantiomers.[3] NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent can also be used to determine the ee by observing the distinct signals for the diastereomeric complexes or derivatives.[4]

Q5: What is specific rotation and how is it related to enantiomeric purity? A5: Specific rotation is a physical property of a chiral compound and is the measure of the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[5] The enantiomeric excess (a measure of enantiomeric purity) can be calculated from the observed specific rotation of a sample and the specific rotation of the pure enantiomer using the formula: ee (%) = ([α]observed / [α]pure enantiomer) x 100.[6]

Q6: My enantiomeric excess is low after a single crystallization. What should I do? A6: It is common for a single crystallization to result in only partial resolution. To improve the enantiomeric excess, you can perform one or more recrystallizations of the diastereomeric salt. Each recrystallization should further enrich the less soluble diastereomer, leading to a higher ee in the final product.

Q7: Can the choice of solvent affect the outcome of the classical resolution? A7: Yes, the solvent plays a critical role in diastereomeric salt resolution. The relative solubilities of the diastereomeric salts can vary significantly with the solvent, which directly impacts the efficiency of the separation and the yield.[2] It is often beneficial to screen different solvents or solvent mixtures to optimize the resolution.

Q8: In chiral HPLC, what is the role of additives in the mobile phase? A8: Additives, especially basic modifiers like diethylamine for amine separations, can significantly improve peak shape and resolution. They work by competing with the analyte for active sites on the stationary phase, reducing undesirable interactions that can cause peak tailing.

Data Presentation

Disclaimer: The following quantitative data is for the resolution of 1-phenylethylamine, a close structural analog of this compound. Specific data for this compound was not available in the provided search results. This data is presented for illustrative purposes and as a general guideline.

ParameterMethodResolving AgentSolventTypical Yield of Diastereomeric SaltTypical Enantiomeric Excess (ee)Reference
Diastereomeric Salt FormationClassical Resolution(+)-Tartaric AcidMethanol80-90%>85% after initial crystallization
Enzymatic ResolutionKinetic ResolutionLipase (e.g., Novozym 435)Organic Solvent~50% (theoretical max for one enantiomer)≥95%

Experimental Protocols

Protocol 1: Classical Resolution of this compound using (+)-Tartaric Acid
  • Salt Formation: Dissolve racemic this compound in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, warming gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is basic.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the resolved amine.

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine using an appropriate analytical technique (e.g., chiral HPLC, chiral GC, or polarimetry).

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
  • Column: Select a suitable chiral stationary phase, for example, a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., 0.1% diethylamine).

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Mandatory Visualization

Classical_Resolution_Workflow cluster_preparation Preparation cluster_reaction_crystallization Reaction & Crystallization cluster_separation_purification Separation & Purification racemic_amine Racemic this compound in Solvent mixing Mixing racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in Solvent resolving_agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor Liquid Phase crystals Crystals (enriched in less soluble diastereomer) filtration->crystals Solid Phase liberation Liberation of Free Amine (add base) crystals->liberation extraction Solvent Extraction liberation->extraction final_product Resolved Enantiomer extraction->final_product

Caption: Workflow for classical resolution via diastereomeric salt crystallization.

Chromatographic_Resolution_Workflow sample_prep Sample Preparation (Dissolve racemic amine in mobile phase) injection Injection onto Chiral Column (HPLC/GC) sample_prep->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., UV, FID) separation->detection data_analysis Data Analysis (Chromatogram with separated enantiomer peaks) detection->data_analysis ee_calculation Enantiomeric Excess (ee) Calculation data_analysis->ee_calculation

Caption: Workflow for enantiomeric resolution by chiral chromatography.

References

Technical Support Center: Synthesis of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method for synthesizing this compound is through the reductive amination of 1-phenyl-2-propanone (also known as phenylacetone or P2P) with isopropylamine. This reaction proceeds via an imine intermediate, which is then reduced to the final secondary amine product.[1]

Q2: What are the common side products observed during this synthesis?

Several side products can form during the reductive amination process. Identifying these impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product. Common side products include:

  • 1-Phenyl-2-propanol: This results from the direct reduction of the ketone starting material, 1-phenyl-2-propanone.

  • Over-alkylation products: Although the target is a secondary amine, further reaction of the product with another molecule of 1-phenyl-2-propanone (after reduction) can lead to the formation of tertiary amines.

  • Unreacted starting materials: Incomplete reactions will leave residual 1-phenyl-2-propanone and isopropylamine.

  • Degradation products of 1-phenyl-2-propanone: The starting ketone can degrade over time, especially if not stored properly, leading to impurities such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.

Q3: Which reducing agents are suitable for this reaction?

A variety of reducing agents can be used for the reduction of the imine intermediate. Common choices include:

  • Sodium borohydride (NaBH₄): A versatile and commonly used reducing agent. It is important to note that NaBH₄ can also reduce the starting ketone, so reaction conditions must be carefully controlled.[2][3]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of imines over ketones, which can help minimize the formation of 1-phenyl-2-propanol.[2]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method.[1][4]

Q4: How can the formation of side products be minimized?

Optimizing reaction parameters is key to minimizing side product formation. Consider the following:

  • Stoichiometry: Using an excess of the amine (isopropylamine) can help drive the reaction towards the formation of the desired secondary amine and reduce the likelihood of over-alkylation.

  • Choice of Reducing Agent: As mentioned, using a milder, more selective reducing agent like sodium cyanoborohydride can prevent the unwanted reduction of the starting ketone.[2]

  • Temperature and Reaction Time: Careful control of temperature and reaction time can influence the selectivity of the reaction. Lower temperatures generally favor the desired reaction pathway.

  • Purity of Starting Materials: Ensure the purity of 1-phenyl-2-propanone, as impurities present in the starting material will carry through to the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time). 3. Degradation of reagents. 4. Inefficient reduction of the imine intermediate.1. Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. 2. Optimize temperature and reaction time. Start with lower temperatures and gradually increase if necessary. 3. Use fresh, high-purity starting materials and reagents. 4. Ensure the chosen reducing agent is active and added in the correct stoichiometric amount.
High Percentage of 1-Phenyl-2-propanol in the Product Mixture 1. The reducing agent is too reactive and is reducing the ketone starting material. 2. The reducing agent was added before the complete formation of the imine.1. Switch to a milder and more selective reducing agent like sodium cyanoborohydride. 2. Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by IR spectroscopy (disappearance of the C=O stretch and appearance of the C=N stretch).
Presence of Over-alkylation Products (Tertiary Amines) 1. Sub-stoichiometric amount of isopropylamine used. 2. Prolonged reaction time or high temperature.1. Use a molar excess of isopropylamine (e.g., 1.5 to 2 equivalents) relative to 1-phenyl-2-propanone. 2. Reduce the reaction time and/or temperature once the formation of the desired product is maximized (monitor by GC-MS).
Product is Difficult to Purify 1. Presence of multiple closely-related impurities. 2. Emulsion formation during aqueous work-up.1. Optimize the reaction to minimize side products. Utilize column chromatography with a suitable solvent system for purification. 2. Break emulsions by adding a saturated brine solution or by filtration through a pad of celite.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination with Sodium Borohydride

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • Isopropylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hydrochloric acid (for salt formation and purification)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-propanone (1 equivalent) in methanol. Add isopropylamine (1.5-2.0 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10-15 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Completion and Quench: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the slow addition of water.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts and wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound as an oil.

  • Purification (Optional Salt Formation): For purification, the crude amine can be dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized.

Visualizations

Reaction Pathway

Reaction_Pathway 1-Phenyl-2-propanone 1-Phenyl-2-propanone Imine Intermediate Imine Intermediate 1-Phenyl-2-propanone->Imine Intermediate + Isopropylamine - H2O Isopropylamine Isopropylamine Isopropylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Reductive amination of 1-phenyl-2-propanone.

Troubleshooting Logic

Troubleshooting_Logic cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions High Impurity High Impurity High Impurity->Side Reactions Reagent Quality Reagent Quality High Impurity->Reagent Quality Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Increase time/temp Side Reactions->Optimize Conditions Lower temp, change stoichiometry Change Reagents Change Reagents Side Reactions->Change Reagents Use selective reducing agent Purify Starting Materials Purify Starting Materials Reagent Quality->Purify Starting Materials

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of N-(1-phenylethyl)propan-2-amine and Amphetamine: Structure, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and pharmacological comparison between N-(1-phenylethyl)propan-2-amine and the well-characterized central nervous system (CNS) stimulant, amphetamine. The information presented herein is intended for an audience with a professional background in chemistry, pharmacology, and related research fields.

Structural Comparison

This compound and amphetamine are both derivatives of phenethylamine, sharing a common phenylpropylamine core structure. However, they differ in the substitution on the amine (NH₂) group. Amphetamine is a primary amine, while this compound is a secondary amine, featuring an isopropyl group attached to the nitrogen atom. This seemingly minor structural modification can significantly influence the pharmacological profile of the compound.

The IUPAC name for amphetamine is 1-phenylpropan-2-amine.[1] this compound is also known by the synonym N-isopropylamphetamine, highlighting its structural relationship to amphetamine.[2][3] Both molecules possess a chiral center at the alpha-carbon of the propyl chain, and therefore exist as (R)- and (S)-enantiomers.

Pharmacological Profile: A Comparative Overview

Amphetamine is a potent CNS stimulant with well-documented clinical applications in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[4] Its mechanism of action primarily involves the release of dopamine (DA) and norepinephrine (NE) from presynaptic nerve terminals by interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET).[4] It is a less potent releaser of serotonin (5-HT) via the serotonin transporter (SERT).[4][5]

Direct pharmacological data for this compound is scarce in publicly available literature. However, insights can be gleaned from its structural analog, N-isopropylamphetamine. Studies on N-substituted amphetamines have shown that the addition of an isopropyl group to the amine generally reduces stimulant activity compared to the parent compound, amphetamine, but can significantly increase the duration of action.[2][3] This suggests that this compound may exhibit a less potent but more sustained pharmacological effect compared to amphetamine.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for amphetamine's interaction with human monoamine transporters. Due to the lack of specific data for this compound, its profile is inferred based on the known effects of N-isopropylation of amphetamine.

CompoundDopamine Transporter (DAT) Ki (μM)Norepinephrine Transporter (NET) Ki (μM)Serotonin Transporter (SERT) Ki (μM)
Amphetamine ~0.5[5]~0.1[5]10 - 40[5]
This compound Likely > 0.5 (Reduced Potency)Likely > 0.1 (Reduced Potency)Likely > 40 (Reduced Potency)

Note: The Ki values for this compound are estimations based on the general observation that N-isopropylation decreases potency at monoamine transporters.[2][3]

Experimental Protocols

Synthesis of Amphetamine and this compound

1. Synthesis of Amphetamine via the Leuckart Reaction:

The Leuckart reaction is a widely recognized method for the synthesis of amphetamine.[6][7]

  • Step 1: Formation of N-formylamphetamine: Phenyl-2-propanone (P2P) is reacted with either formamide or ammonium formate under heat. This condensation reaction yields the intermediate, N-formylamphetamine.[7]

  • Step 2: Hydrolysis: The N-formylamphetamine is then hydrolyzed using a strong acid, such as hydrochloric acid, to cleave the formyl group and yield amphetamine.[7]

  • Step 3: Purification: The resulting amphetamine is typically purified by distillation or extraction.[8]

2. Synthesis of this compound via Reductive Amination:

N-substituted amines like this compound are commonly synthesized via reductive amination.[9]

  • Step 1: Imine Formation: Phenyl-2-propanone (P2P) is reacted with isopropylamine. This reaction forms an unstable imine intermediate.

  • Step 2: Reduction: The imine is then reduced to the corresponding secondary amine. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.[9]

In Vitro Pharmacological Assays

1. Radioligand Binding Assay for Monoamine Transporters:

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine, norepinephrine, and serotonin transporters.

  • Preparation of Synaptosomes: Synaptosomes, which are sealed nerve terminals containing the transporters, are prepared from specific brain regions (e.g., striatum for DAT, cortex for NET and SERT) of rodents.[10][11]

  • Incubation: The synaptosomes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (amphetamine or this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Uptake Assay:

This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.

  • Synaptosome Preparation: Synaptosomes are prepared as described above.

  • Incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by scintillation counting.

  • Data Analysis: The data is used to determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Visualizations

Caption: Structural relationship between amphetamine and this compound.

G Experimental Workflow: In Vitro Pharmacological Profiling compound Test Compound (Amphetamine or this compound) binding_assay Radioligand Binding Assay (Competition with radiolabeled ligand for DAT, NET, SERT) compound->binding_assay uptake_assay Monoamine Uptake Assay (Inhibition of radiolabeled neurotransmitter uptake) compound->uptake_assay synaptosomes Synaptosome Preparation (Brain Tissue Homogenization and Centrifugation) synaptosomes->binding_assay synaptosomes->uptake_assay data_analysis_binding Data Analysis (Calculation of Ki values) binding_assay->data_analysis_binding data_analysis_uptake Data Analysis (Calculation of IC50 values) uptake_assay->data_analysis_uptake pharmacological_profile Determination of Pharmacological Profile (Potency and Selectivity) data_analysis_binding->pharmacological_profile data_analysis_uptake->pharmacological_profile

Caption: Workflow for in vitro pharmacological comparison.

References

Comparative Analysis of N-(1-phenylethyl)propan-2-amine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomers of N-(1-phenylethyl)propan-2-amine, a chiral phenethylamine derivative. While direct comparative experimental data for the (R)- and (S)-enantiomers are not extensively available in public literature, this document outlines the theoretical basis for their expected differential pharmacology, supported by data from structurally related compounds. Furthermore, it provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

This compound possesses a stereocenter at the alpha-carbon of the phenylethyl moiety, giving rise to (R)- and (S)-enantiomers. In pharmacology, such stereoisomers often exhibit distinct biological activities due to the three-dimensional nature of their interactions with chiral biological targets like receptors and enzymes.[1]

Hypothetical Pharmacological Profile

Based on the pharmacology of similar phenylethylamine derivatives, it is hypothesized that the enantiomers of this compound will exhibit differences in their affinity for and activity at various biological targets. Phenethylamines are known to interact with monoamine transporters and receptors.[2] One enantiomer may display higher affinity and/or potency at a particular target compared to the other. For instance, the core structure is known to interact with enzymes like monoamine oxidase B (MAO-B).[1]

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Chiral Center Yes
Enantiomers (R)-N-(1-phenylethyl)propan-2-amine and (S)-N-(1-phenylethyl)propan-2-amine

Data Presentation

Table 2: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

Target(R)-Enantiomer(S)-Enantiomer
Dopamine D2 ReceptorData to be determinedData to be determined
Serotonin 5-HT2A ReceptorData to be determinedData to be determined
Norepinephrine TransporterData to be determinedData to be determined

Table 3: Hypothetical Comparative Functional Activity (IC₅₀/EC₅₀, nM)

Assay(R)-Enantiomer(S)-Enantiomer
MAO-B Inhibition (IC₅₀)Data to be determinedData to be determined
Dopamine D2 Receptor Functional Assay (EC₅₀)Data to be determinedData to be determined

Table 4: Hypothetical Comparative Pharmacokinetic Parameters

Parameter(R)-Enantiomer(S)-Enantiomer
Half-life (t₁/₂)Data to be determinedData to be determined
CmaxData to be determinedData to be determined
AUCData to be determinedData to be determined
Clearance (CL)Data to be determinedData to be determined

Experimental Protocols

To facilitate the direct comparison of the this compound enantiomers, the following detailed experimental protocols are provided.

Protocol 1: Chiral Separation of Enantiomers

Objective: To separate the (R)- and (S)-enantiomers from a racemic mixture of this compound.

Methodology: Enzymatic kinetic resolution is an effective method for separating chiral amines.

  • Enzyme Selection: A lipase such as Novozym 435 (Candida antarctica lipase B) can be used.

  • Acyl Donor: An appropriate acyl donor, such as isopropenyl acetate, is selected.

  • Reaction Conditions: The racemic amine and acyl donor are dissolved in a suitable organic solvent (e.g., toluene). The lipase is added to initiate the reaction. The reaction is typically stirred at a controlled temperature (e.g., 50°C).

  • Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted amine and the acylated product.

  • Work-up: Once the desired conversion is reached (ideally around 50%), the enzyme is filtered off. The acylated amine can be separated from the unreacted amine by column chromatography. The unreacted amine will be one enantiomer, and the acylated amine can be hydrolyzed back to the other enantiomer.

Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against human MAO-B.

Methodology: A fluorometric assay using a commercially available kit is a common method.[3][4][5][6]

  • Reagents and Materials:

    • Human recombinant MAO-B enzyme.

    • MAO-B substrate (e.g., tyramine or a proprietary substrate from a kit).

    • Fluorescent probe (e.g., Amplex Red or a similar H₂O₂-detecting reagent).

    • Horseradish peroxidase (HRP).

    • Known MAO-B inhibitor as a positive control (e.g., selegiline).

    • Assay buffer.

    • 96-well black plates.

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.

    • In a 96-well plate, add the MAO-B enzyme to wells containing the test compounds or control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Measure the fluorescence intensity kinetically at an excitation/emission of approximately 535/587 nm for 10-40 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for the human dopamine D2 receptor.

Methodology: A competitive radioligand binding assay using cell membranes expressing the D2 receptor.[7][8][9][10]

  • Reagents and Materials:

    • Cell membranes from a stable cell line expressing the human dopamine D2 receptor.

    • Radioligand, such as [³H]-spiperone.

    • Non-specific binding control (e.g., (+)-butaclamol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers.

    • In a 96-well plate, incubate the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.

    • For total binding, no competitor is added. For non-specific binding, a high concentration of the non-specific control is added.

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vivo Assessment of Locomotor Activity

Objective: To compare the effects of the (R)- and (S)-enantiomers on spontaneous locomotor activity in rodents.

Methodology: An open-field test is a standard method to assess locomotor activity.[11][12][13][14]

  • Animals: Male C57BL/6 mice are commonly used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus: An open-field arena (e.g., a square box) equipped with automated infrared beams or a video tracking system.

  • Procedure:

    • Administer the (R)-enantiomer, (S)-enantiomer, or vehicle control to different groups of mice via a specific route (e.g., intraperitoneal injection).

    • At a predetermined time after administration, place each mouse individually into the center of the open-field arena.

    • Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.

  • Data Analysis:

    • Compare the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualization

Signaling_Pathway cluster_Enantiomers This compound Enantiomers cluster_Targets Cellular Targets cluster_Effects Downstream Effects R_Enantiomer (R)-Enantiomer MAOB MAO-B R_Enantiomer->MAOB Strong Inhibition D2R Dopamine D2 Receptor R_Enantiomer->D2R Moderate Affinity S_Enantiomer (S)-Enantiomer S_Enantiomer->MAOB Weak Inhibition S_Enantiomer->D2R Moderate Affinity Dopamine ↑ Dopamine Levels MAOB->Dopamine Metabolism Signaling Modulation of D2R Signaling D2R->Signaling

Caption: Hypothesized differential effects of enantiomers on MAO-B and D2R.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Comparative Assays cluster_Analysis Data Analysis Racemic Racemic this compound Separation Chiral Separation (Enzymatic Kinetic Resolution) Racemic->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer MAO_Assay MAO-B Inhibition Assay R_Enantiomer->MAO_Assay Binding_Assay D2 Receptor Binding Assay R_Enantiomer->Binding_Assay Locomotor_Assay In Vivo Locomotor Activity R_Enantiomer->Locomotor_Assay S_Enantiomer->MAO_Assay S_Enantiomer->Binding_Assay S_Enantiomer->Locomotor_Assay IC50 IC₅₀ Determination MAO_Assay->IC50 Ki Ki Determination Binding_Assay->Ki Behavioral Behavioral Analysis Locomotor_Assay->Behavioral

Caption: Workflow for the comparative analysis of enantiomers.

References

A Comparative Guide to Validating the Purity of Synthesized N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized N-(1-phenylethyl)propan-2-amine. It offers detailed experimental protocols, presents comparative data for alternative compounds, and outlines the expected outcomes of each analytical technique. This information is intended to assist researchers in selecting the most appropriate methods for their specific needs, ensuring the quality and reliability of their synthesized compounds.

Introduction

This compound is a secondary amine with a chiral center, making it a valuable building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Ensuring the purity of this synthesized compound is critical for the validity of research data and the safety and efficacy of downstream applications. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) for purity validation. The performance of this compound is compared with two common alternatives: N-methyl-1-phenylpropan-2-amine and Amphetamine.

Analytical Methodologies and Comparative Data

A multi-faceted approach employing various analytical techniques is recommended for the robust validation of this compound purity. Each method provides unique insights into the compound's identity, purity, and impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common and effective method for purity assessment.

Table 1: HPLC Purity Analysis Comparison

ParameterThis compoundN-methyl-1-phenylpropan-2-amineAmphetamine
Typical Purity (%) > 95%[1]> 98%> 98%
Typical Retention Time (min) ~5.0~4.5~4.2
Common Impurities Detected Unreacted starting materials, over-alkylated productsUnreacted starting materials, demethylated productsPhenyl-2-propanone, N-formylamphetamine
Limit of Detection (LOD) ~0.01%~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.03%~0.015%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace impurities in the synthesized product.

Table 2: GC-MS Impurity Profiling Comparison

ParameterThis compoundN-methyl-1-phenylpropan-2-amineAmphetamine
Typical Purity (%) > 97%> 99%> 99%
Typical Retention Time (min) ~8.5~8.2~7.9
Common Impurities Detected Phenyl-2-propanone, N-formylamphetamine, 4-methyl-5-phenylpyrimidine[2]N-formylamphetamine, di-(1-phenylprop-2-yl)aminePhenyl-2-propanone, 4-methyl-5-phenylpyrimidine
Key Mass Spectra Fragments (m/z) 118, 91, 77, 4458, 91, 11844, 91, 118
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of this compound.

Table 3: ¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton AssignmentThis compound (δ ppm)N-methyl-1-phenylpropan-2-amine (δ ppm)Amphetamine (δ ppm)
Aromatic-H 7.20-7.40 (m, 5H)[1]7.15-7.35 (m, 5H)7.10-7.30 (m, 5H)
CH-N 3.70-3.85 (q, 1H)2.60-2.75 (m, 1H)3.10-3.25 (m, 1H)
CH₂-Ph -2.50-2.65 (dd, 1H), 2.70-2.85 (dd, 1H)2.50-2.60 (dd, 1H), 2.70-2.80 (dd, 1H)
N-CH(CH₃)₂ 2.80-2.95 (septet, 1H)--
N-CH₃ -2.35 (s, 3H)-
CH-CH₃ 1.30-1.40 (d, 3H)1.05-1.15 (d, 3H)1.10-1.20 (d, 3H)
N-CH(CH₃)₂ 1.00-1.10 (d, 6H)--
NH 1.50-2.50 (br s, 1H)1.40-2.20 (br s, 1H)1.30-2.00 (br s, 2H)
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), and C=C (aromatic) bonds.

Table 4: Key FTIR Absorption Bands

Functional GroupThis compound (cm⁻¹)N-methyl-1-phenylpropan-2-amine (cm⁻¹)Amphetamine (cm⁻¹)
N-H Stretch (Secondary Amine) 3300-3500 (weak-medium)3300-3500 (weak-medium)-
N-H Stretch (Primary Amine) --3300-3500 (two bands, medium)
Aromatic C-H Stretch 3000-3100 (medium)3000-3100 (medium)3000-3100 (medium)
Aliphatic C-H Stretch 2850-3000 (medium-strong)2850-3000 (medium-strong)2850-3000 (medium-strong)
Aromatic C=C Bending 1450-1600 (medium-strong)1450-1600 (medium-strong)1450-1600 (medium-strong)
C-N Stretch 1000-1250 (medium)1000-1250 (medium)1000-1250 (medium)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.

GC-MS Method
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz NMR spectrometer.

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire at least 1024 scans with proton decoupling.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of CDCl₃.

FTIR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Reductive Amination of Phenyl-2-propanone Workup Extraction & Solvent Removal Synthesis->Workup Initial_Screen Initial Purity Screen (TLC/HPLC) Workup->Initial_Screen Structural_Confirmation Structural Confirmation (NMR) Initial_Screen->Structural_Confirmation >95% Pure? Purity_Decision Purity Acceptance/Rejection Initial_Screen->Purity_Decision <95% Pure Impurity_Profiling Impurity Profiling (GC-MS) Structural_Confirmation->Impurity_Profiling Functional_Group_ID Functional Group ID (FTIR) Impurity_Profiling->Functional_Group_ID Data_Analysis Data Analysis & Comparison Functional_Group_ID->Data_Analysis Data_Analysis->Purity_Decision Illustrative Signaling Pathway Illustrative Amphetamine Signaling Pathway Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters Neuron Dopamine_Vesicle Dopamine Vesicle Amphetamine->Dopamine_Vesicle Enters Vesicle via VMAT2 Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Vesicle->Synaptic_Cleft Dopamine Efflux Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response Activates

References

A Comparative Guide to the Analytical Data of N-(1-phenylethyl)propan-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical data for N-(1-phenylethyl)propan-2-amine and its structurally related alternatives: amphetamine, methamphetamine, and ephedrine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-reference of key analytical parameters obtained through various spectroscopic and chromatographic techniques.

Data Presentation

The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ, ppm)

CompoundPhenyl (Ar-H)Methine (CH-N)Methylene (CH₂-Ar)N-Methyl (N-CH₃)C-Methyl (C-CH₃)Other
This compound7.20 - 7.40 (m)~3.80 (q)--~1.25 (d), 0.91-0.94 (d)Isopropyl Methine: ~2.54 (heptet)
Amphetamine7.15 - 7.35 (m)3.5 - 3.75 (m)2.7 - 2.9 (m)-1.2 - 1.4 (d)-
Methamphetamine7.16 - 7.32 (m)2.51 (m)2.77 (m)2.35 (s)1.00 (d)-
Ephedrine7.20 - 7.40 (m)4.6 - 4.8 (d)-2.3 - 2.5 (s)0.8 - 1.0 (d)OH Methine: 4.9 - 5.1 (d)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ, ppm)

CompoundAromatic (C-Ar)Methine (C-N)Methylene (C-Ar)N-Methyl (N-C)C-Methyl (C-C)Other
This compound~145.1, 126-129~54.0--~24.0Isopropyl Methine: ~44.5
Amphetamine~138-140, 126-129~50-52~45-47-~22-24-
Methamphetamine140.47, 130.29, 129.49, 127.3257.6943.7833.6419.05-
Ephedrine~140-142, 126-129~60-62-~33-35~14-16OH Methine: ~73-75

Table 3: GC-MS Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
This compound163148105, 91, 77, 58
Amphetamine1354491, 118, 65
Methamphetamine1495891, 119, 134
Ephedrine1655877, 105, 148

Table 4: HPLC Analytical Parameters

CompoundColumnMobile PhaseDetection Wavelength
This compoundReversed-phase C18Acetonitrile:Water with 0.1% TFA210-254 nm
AmphetamineChiral columnAcetic acid/Ammonium hydroxide in MeOHMS detection
MethamphetamineChiral columnAcetic acid/Ammonium hydroxide in MeOHMS detection
EphedrineReversed-phase C1810 mM KH₂PO₄ (pH 2.3):Methanol210 nm

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD-d₄). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance and produce characteristic mass fragments.

  • GC Conditions: Use a capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane). A typical temperature program would start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, and then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-400. The ion source temperature is typically set to 230°C.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for general analysis. For enantiomeric separation, a chiral stationary phase is required.

    • Mobile Phase: A common mobile phase for phenethylamines on a C18 column is a gradient or isocratic mixture of acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. For chiral separations, the mobile phase composition will be specific to the column used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is common. Mass spectrometric detection can provide higher sensitivity and specificity.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Extraction/Derivatization Sample->Extraction HPLC HPLC Extraction->HPLC Liquid Sample GCMS GC-MS Extraction->GCMS Volatile Sample NMR NMR Extraction->NMR Structural Elucidation Data_Processing Data Processing HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for the analytical investigation of phenethylamine compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N-(1-phenylethyl)propan-2-amine and its structural analogues reveals a class of compounds with significant potential to interact with key neurological targets, including serotonin and dopamine receptors, as well as the trace amine-associated receptor 1 (TAAR1). The biological activity of these phenethylamine derivatives is highly dependent on their structural characteristics, particularly the nature of the N-alkyl substituent and substitutions on the phenyl ring.

This compound, a secondary amine, serves as a foundational structure for a range of derivatives. Its biological effects, and those of its analogues, are primarily attributed to their interactions with monoamine transporters and G protein-coupled receptors (GPCRs) in the central nervous system. The affinity and efficacy at these targets can be significantly altered by modifications to the compound's structure, a principle central to structure-activity relationship (SAR) studies in drug development.

Comparative Biological Activity Data

While comprehensive, direct comparative studies on a wide array of this compound analogues are limited in publicly available literature, SAR studies on the broader class of phenethylamines provide valuable insights. The following table summarizes representative data for phenethylamine derivatives at the 5-HT2A receptor, a key target for this class of compounds.

Compound/DerivativeReceptor TargetActivity TypeAffinity (Kᵢ, nM)
2,5-dimethoxy-4-iodophenethylamine (2C-I)5-HT2AAgonist1.91
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)5-HT2AAgonist0.044
2,5-dimethoxy-4-bromophenethylamine (2C-B)5-HT2AAgonist4.9
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)5-HT2AAgonist0.16

This data is compiled from various sources and is intended for comparative purposes. Absolute values may vary between different experimental setups.

The data illustrates that N-benzylation of phenethylamines can dramatically increase affinity for the 5-HT2A receptor.[1][2] For instance, the N-(2-methoxybenzyl) derivative of 2C-I (25I-NBOMe) exhibits a significantly higher affinity than its parent compound.

Key Biological Targets and Signaling Pathways

The biological effects of this compound and its analogues are mediated through their interaction with several key neurological receptors and transporters.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a primary target for many phenethylamine derivatives.[3][4] Activation of this receptor is known to be responsible for the psychedelic effects of certain compounds within this class. The binding of a phenethylamine agonist to the 5-HT2A receptor initiates a signaling cascade that involves Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenethylamine_Agonist Phenethylamine Agonist 5HT2A_Receptor 5-HT2A Receptor Phenethylamine_Agonist->5HT2A_Receptor Binds Gq_11 Gq/11 5HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway
Dopamine Transporter (DAT)

The dopamine transporter is another significant target for phenethylamine derivatives.[5] These compounds can act as inhibitors of dopamine reuptake, thereby increasing the concentration of dopamine in the synaptic cleft. This action is a key mechanism for the stimulant effects of many phenethylamines.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs protein-coupled receptor that is activated by trace amines, including phenethylamine.[6] Upon activation, TAAR1 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway can modulate the activity of other neurotransmitter systems, including the dopaminergic system.

Experimental Protocols

The following are summaries of typical experimental protocols used to assess the biological activity of this compound and its analogues.

5-HT2A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT2A receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and various concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Cell_Culture Cell Culture with 5-HT2A Receptor Expression Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

Receptor Binding Assay Workflow
Dopamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

Objective: To determine the IC50 value of test compounds for the inhibition of dopamine uptake.

Methodology:

  • Cell Culture: Cells expressing the human dopamine transporter (e.g., HEK 293 or CHO cells) are cultured in 24-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with a buffer solution.

  • Incubation with Test Compound: Various concentrations of the test compound are added to the wells.

  • Addition of Radiotracer: A known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to each well, and the cells are incubated for a short period.

  • Termination of Uptake: The uptake of [3H]dopamine is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake is determined as the IC50 value.

TAAR1 cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate TAAR1 and stimulate the production of cyclic AMP.

Objective: To determine the EC50 value of test compounds for the activation of TAAR1.

Methodology:

  • Cell Culture and Transfection: HEK 293 cells are transiently transfected with a plasmid encoding for the human TAAR1 receptor.

  • Pre-incubation: The transfected cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Incubation with Test Compound: The cells are then incubated with various concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor.[7][8]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response is determined as the EC50 value.

Conclusion

This compound and its related compounds represent a versatile chemical scaffold with significant activity at key neuroreceptors and transporters. The biological activity of these compounds is finely tunable through chemical modifications, as demonstrated by SAR studies. Further research focusing on direct, systematic comparisons of a broad range of analogues is necessary to fully elucidate their therapeutic potential and to design novel compounds with optimized selectivity and efficacy for the treatment of various neurological and psychiatric disorders.

References

A Comparative Guide to N-(1-phenylethyl)propan-2-amine Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, the quality and reliability of reference standards are paramount for accurate analytical results. This guide provides a comparative overview of commercially available N-(1-phenylethyl)propan-2-amine reference standards, details a typical experimental protocol for their analysis, and outlines the essential workflow for qualifying a new reference standard.

Comparison of this compound Reference Standards

The selection of a suitable reference standard is a critical first step in any research or quality control process. While a comprehensive, independent, side-by-side experimental comparison is not publicly available, this table summarizes the information for this compound and its analogs from various suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (COA) from the supplier before purchase to obtain detailed purity and characterization data.

Supplier/Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported PurityAnalytical Method
Benchchem 87861-38-9C11H17N163.26>95%Not specified
EvitaChem ((R)-isomer)19302-16-0C11H17N163.26Not specifiedNot specified
BLDpharm ((R)-isomer HCl)128593-72-6C11H18ClN199.72Not specifiedNot specified
Pharmaffiliates ((S)-isomer)87923-32-8C17H21N239.36High PurityNot specified
Guidechem 19302-16-0C11H17N163.26>97%Not specified
Manchester Organics 52007-97-3C11H17N163.26Not specifiedNot specified

Note: The purity values and analytical methods are based on generally available information and may not reflect the exact specifications of a particular batch. It is crucial to obtain a Certificate of Analysis from the supplier for the most accurate and up-to-date information.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of an this compound reference standard using HPLC with UV detection. This method is intended as a starting point and may require optimization for specific instruments and reference standard forms (e.g., free base vs. salt).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Solution to 10 mL with the 50:50 Acetonitrile/Water mixture in a volumetric flask.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used. An example gradient is as follows:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

4. Analysis:

  • Inject the Working Standard Solution into the HPLC system.

  • Record the chromatogram for a sufficient amount of time to allow for the elution of the main peak and any impurities.

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Reference Standard Qualification

The proper qualification of a new batch of a reference standard is a critical process in a regulated environment to ensure its suitability for its intended use. The following diagram illustrates a typical workflow.

Caption: Workflow for the qualification and lifecycle management of a chemical reference standard.

This guide provides a foundational understanding for researchers working with this compound reference standards. By carefully selecting a supplier, performing appropriate in-house verification, and following a robust qualification workflow, laboratories can ensure the accuracy and reliability of their analytical data.

Confirming the Structure of N-(1-phenylethyl)propan-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of N-(1-phenylethyl)propan-2-amine and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents based on this scaffold.

Introduction

This compound is a secondary amine that serves as a versatile building block in medicinal chemistry.[1] Its derivatives have been explored for a range of pharmacological activities. The core structure features a chiral center at the benzylic carbon, leading to the existence of (R) and (S) enantiomers, which can exhibit different biological properties. Accurate structural elucidation and confirmation are therefore critical for establishing structure-activity relationships (SAR) and ensuring the synthesis of the desired target molecules. This guide focuses on the key analytical techniques employed for the structural confirmation of this class of compounds.

Comparative Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and two representative derivatives: a para-methoxy substituted analog and an N-methylated analog. The data for the derivatives are estimated based on established principles of substituent effects on spectroscopic data.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment This compound N-(1-(4-methoxyphenyl)ethyl)propan-2-amine (Estimated) N-methyl-N-(1-phenylethyl)propan-2-amine (Estimated)
Aromatic (Ar-H)7.20 - 7.40 (m, 5H)[1]6.80 - 7.20 (m, 4H)7.20 - 7.40 (m, 5H)
Benzylic (C₆H₅-CH-N)~3.80 (q, 1H)[1]~3.75 (q, 1H)~3.90 (q, 1H)
Isopropyl Methine (CH-(CH₃)₂)~2.54 (sept, 1H)[1]~2.55 (sept, 1H)~2.60 (sept, 1H)
Benzylic Methyl (CH-CH₃)~1.25 (d, 3H)[1]~1.23 (d, 3H)~1.28 (d, 3H)
Isopropyl Methyls (CH-(CH₃)₂)0.91 - 0.94 (d, 6H)[1]0.90 - 0.93 (d, 6H)0.95 - 0.98 (d, 6H)
Amine (N-H)Variable (br s, 1H)[1]Variable (br s, 1H)-
N-Methyl (N-CH₃)--~2.20 (s, 3H)
Methoxy (O-CH₃)-~3.80 (s, 3H)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, q = quartet, m = multiplet, sept = septet, br s = broad singlet, s = singlet.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment This compound N-(1-(4-methoxyphenyl)ethyl)propan-2-amine (Estimated) N-methyl-N-(1-phenylethyl)propan-2-amine (Estimated)
Aromatic (Ar-C)125.0 - 145.0[1]114.0 - 158.0125.0 - 145.0
Benzylic (C₆H₅-CH-N)~54.0[1]~53.5~60.0
Isopropyl Methine (N-CH-(CH₃)₂)~44.5[1]~44.5~50.0
Benzylic Methyl (CH-CH₃)~24.0[1]~23.8~22.0
Isopropyl Methyls (CH-(CH₃)₂)~23.0[1]~23.0~21.0
N-Methyl (N-CH₃)--~35.0
Methoxy (O-CH₃)-~55.0-

Table 3: Comparative Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion (M⁺) Base Peak Other Key Fragments
This compound163148 ([M-CH₃]⁺)105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺)
N-(1-(4-methoxyphenyl)ethyl)propan-2-amine193178 ([M-CH₃]⁺)135 ([C₉H₁₁O]⁺), 121 ([C₈H₉O]⁺)
N-methyl-N-(1-phenylethyl)propan-2-amine177162 ([M-CH₃]⁺)105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified amine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 400 MHz

      • Spectral width: -2 to 12 ppm

      • Pulse width: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

    • ¹³C NMR:

      • Acquisition frequency: 100 MHz

      • Spectral width: 0 to 220 ppm

      • Pulse program: Proton-decoupled

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar structures.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the amine derivative in a volatile organic solvent (e.g., methanol or dichloromethane).

    • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

    • For chiral analysis, derivatization with a chiral reagent may be necessary depending on the column used. A common method involves reaction with heptafluorobutyl chloroformate followed by amidation.[2][3][4][5]

  • Instrument Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) or a chiral column (e.g., Chirasil-Val) for enantiomeric separation.

      • Injector temperature: 250 °C

      • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (Electron Ionization - EI):

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Electron energy: 70 eV

      • Mass range: 40-450 amu

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

    • Compare the fragmentation pattern with known patterns for this class of compounds to confirm the structure. The primary fragmentation pathway for aliphatic amines is typically α-cleavage at the C-C bond adjacent to the nitrogen.[6]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives and the logic behind the structural elucidation using spectroscopic data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Confirmation start Starting Materials (e.g., Phenylacetone, Isopropylamine) reaction Reductive Amination start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Purified Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr gcms GC-MS Analysis product->gcms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis gcms->data_analysis

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

logic_diagram cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation nmr_data ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicities, Integrals) connectivity Determine Connectivity (Proton & Carbon Environment) nmr_data->connectivity substituents Identify Substituents & Functional Groups nmr_data->substituents ms_data Mass Spectrometry Data (Molecular Ion, Fragmentation Pattern) mol_weight Determine Molecular Weight & Elemental Formula ms_data->mol_weight ms_data->substituents final_structure Confirm Final Structure connectivity->final_structure mol_weight->final_structure substituents->final_structure

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

Quantitative analysis of N-(1-phenylethyl)propan-2-amine in samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the quantitative analysis of N-(1-phenylethyl)propan-2-amine, a secondary amine of interest to researchers in drug development and various scientific fields. This document provides a comparative overview of analytical methodologies, supported by experimental data from closely related compounds, to assist in method selection and implementation.

Comparison of Analytical Techniques

The quantitative determination of this compound can be achieved through several analytical techniques. While specific validated method data for this exact analyte is not abundant in readily available literature, data from its close structural analogs, methamphetamine and amphetamine, provide a strong basis for methodology selection and expected performance. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or UV detection.

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-MS and HPLC methods for the analysis of phenylethylamine analogs. This data is intended to be representative of the expected performance for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Phenylethylamine Analogs

AnalyteSample MatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
AmphetamineWhole Blood10 - 1000 ng/mL0.5 - 8 ng/mL10 ng/mLGoodGood[1]
MethamphetamineWhole Blood20 - 1000 ng/mL0.5 - 8 ng/mL20 ng/mLGoodGood[1]
AmphetamineHuman Hair0.5 - 40 ng/mg0.05 ng/mg0.1 ng/mg77.45 - 86.860.76 - 4.79 (Intra-day)[2]
MethamphetamineHuman Hair0.5 - 40 ng/mg0.05 ng/mg0.1 ng/mg77.45 - 86.860.76 - 4.79 (Intra-day)[2]
AmphetamineUrine25.0 - 200 µg/L2.962 µg/L9.873 µg/L101.9%3.83%[3]
MethamphetamineUrine25.0 - 200 µg/L6.757 µg/L22.253 µg/L95.2%6.743%[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Phenylethylamine Analogs

AnalyteDetection MethodSample MatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
MethamphetamineUVTablets0.075 - 0.60 mg/mL--99.62 - 101.07<1%[4][5]
MethamphetamineUVAdsorbent Material4.2 - 83.2 µg/mL--86.2%2.9%[6]
AmphetamineLC-MS/MSOral Fluid20 - 5000 ng/mL-20 ng/mL87.7 - 90.9<9.1%[7]
MethamphetamineLC-MS/MSOral Fluid20 - 5000 ng/mL-20 ng/mL87.7 - 90.9<9.1%[7]
AmphetamineLC-MS/MSSeized Tablets-----[8][9]
MethamphetamineLC-MS/MSSeized Tablets-----[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC-MS and HPLC analysis of phenylethylamine compounds, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the analysis of amphetamine-type stimulants in whole blood and hair.[1][2]

  • Sample Preparation (Hair):

    • Wash hair samples with methanol to remove external contamination.

    • Digest approximately 10 mg of hair in 2 N NaOH at 80°C for 1 hour.

    • Perform a liquid-liquid extraction (LLE) of the digestate.

    • Derivatize the extracted analytes with a suitable agent (e.g., heptafluorobutyric anhydride, HFBA) prior to GC-MS analysis.[1][2]

  • Sample Preparation (Whole Blood):

    • Alkalinize the blood sample.

    • Extract the amphetamines using an organic solvent such as diethyl ether.

    • Derivatize the extract with HFBA.

    • Purify the derivatized extract by washing with deionized water and ammonium hydroxide solution.[1]

  • GC-MS Conditions:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of around 70-80°C, followed by a ramp to a final temperature of approximately 280-300°C.

    • MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the analysis of methamphetamine in tablet dosage forms.[4][5]

  • Sample Preparation:

    • Accurately weigh and crush the tablet.

    • Dissolve the powdered tablet in a suitable solvent (e.g., a mixture of the mobile phase).

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtered solution to a known concentration within the calibration range.

  • HPLC-UV Conditions:

    • Column: Reversed-phase C18 column (e.g., XTerra RP18, 150 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., 50 mM pyrrolidine at pH 11.5 and acetonitrile in a 50:50 v/v ratio).[4]

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength of 214 nm.[4]

Enantioselective (Chiral) Analysis

Since this compound is a chiral compound, distinguishing between its enantiomers may be necessary. This can be achieved by:

  • GC-MS: Derivatization with a chiral reagent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers that can be separated on a standard achiral GC column.[10]

  • LC-MS/MS: Utilizing a chiral stationary phase (CSP) column that allows for the direct separation of the enantiomers.[11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Sample Collection (e.g., Blood, Urine, Hair) extraction Extraction (LLE, SPE) sample_collection->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution chromatography Chromatographic Separation (GC or HPLC) reconstitution->chromatography detection Detection (MS or UV) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

General experimental workflow for quantitative analysis.
Method Selection Guide

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and whether chiral separation is necessary. The following decision tree can guide researchers in selecting the most appropriate technique.

cluster_questions cluster_methods start Start: Define Analytical Needs q1 High Sensitivity Required? (e.g., trace analysis in biological fluids) start->q1 q3 Volatile Analyte & Matrix? q1->q3 No lc_ms LC-MS/MS q1->lc_ms Yes q2 Chiral Separation Needed? q2->lc_ms No (from LC-MS) gc_ms GC-MS q2->gc_ms No (from GC-MS) chiral_lc_ms Chiral LC-MS/MS q2->chiral_lc_ms Yes (from LC-MS) chiral_gc_ms Chiral GC-MS (with derivatization) q2->chiral_gc_ms Yes (from GC-MS) q3->gc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No lc_ms->q2 gc_ms->q2

References

Comparison of different synthesis routes for N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of secondary amines is a critical task. N-(1-phenylethyl)propan-2-amine, a secondary amine, serves as a valuable building block in the creation of more complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound: reductive amination, direct N-alkylation, and a biocatalytic approach, offering a "Green Chemistry" alternative.

At a Glance: Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, selectivity, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for the different approaches to synthesizing this compound and analogous secondary amines.

Synthesis RouteKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Reductive Amination 1-Phenyl-2-propanone, Isopropylamine, NaBH(OAc)₃90-98%18-24 hoursHigh yield, good selectivity for secondary amine.Use of borohydride reagents, multi-step in-situ process.
Selective N-Alkylation 1-Phenylethylamine, 2-Bromopropane, Cs₂CO₃70-85%12-24 hoursDirect formation of the C-N bond.Potential for overalkylation, requires careful control of conditions.
Biocatalytic Reductive Amination 1-Phenyl-2-propanone, Isopropylamine, Reductive Aminase (RedAm)>95% (conversion)24 hoursHigh enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, potential for lower volumetric productivity.

Logical Flow of Synthesis Routes

The following diagram illustrates the relationship between the starting materials and the final product for the different synthetic methodologies.

Synthesis Routes for this compound cluster_0 Reductive Amination cluster_1 Selective N-Alkylation cluster_2 Biocatalytic Reductive Amination 1-Phenyl-2-propanone 1-Phenyl-2-propanone Imine Intermediate Imine Intermediate 1-Phenyl-2-propanone->Imine Intermediate Condensation Isopropylamine Isopropylamine Isopropylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3)->this compound 1-Phenylethylamine 1-Phenylethylamine 1-Phenylethylamine->this compound SN2 Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->this compound Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->this compound 1-Phenyl-2-propanone_bio 1-Phenyl-2-propanone 1-Phenyl-2-propanone_bio->this compound Enzymatic Condensation & Reduction Isopropylamine_bio Isopropylamine Isopropylamine_bio->this compound Reductive Aminase Reductive Aminase Reductive Aminase->this compound NADPH Cofactor NADPH Cofactor NADPH Cofactor->this compound

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous compounds and serve as a representative guide.

Reductive Amination using Sodium Triacetoxyborohydride

This highly efficient one-pot method involves the in-situ formation of an imine from 1-phenyl-2-propanone and isopropylamine, which is then reduced by sodium triacetoxyborohydride. This reducing agent is particularly mild and selective for the imine in the presence of the ketone.[1]

Experimental Workflow:

A Dissolve 1-phenyl-2-propanone and isopropylamine in 1,2-dichloroethane B Stir at room temperature A->B C Add NaBH(OAc)3 B->C D Stir for 18 hours C->D E Quench with sat. aq. NaHCO3 D->E F Extract with EtOAc E->F G Dry, filter, and evaporate F->G H Purify product G->H

Caption: Reductive amination experimental workflow.

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 1-phenyl-2-propanone (1 equivalent) and isopropylamine (1 equivalent) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 15-20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Selective N-Alkylation

Direct alkylation of a primary amine with an alkyl halide can lead to overalkylation.[2] To achieve selective mono-alkylation, the use of a bulky, non-nucleophilic base and careful control of stoichiometry is crucial. This protocol is based on methods developed for the selective N-alkylation of primary amines.

Experimental Workflow:

A Combine 1-phenylethylamine, 2-bromopropane, and Cs2CO3 in DMF B Stir at room temperature for 12-24 hours A->B C Dilute with water B->C D Extract with diethyl ether C->D E Wash with brine D->E F Dry, filter, and evaporate E->F G Purify product F->G

Caption: Selective N-alkylation experimental workflow.

Procedure:

  • To a stirred solution of 1-phenylethylamine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Add 2-bromopropane (1.1 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biocatalytic Reductive Amination

This "Green Chemistry" approach utilizes a reductive aminase (RedAm) enzyme to catalyze the asymmetric synthesis of the target secondary amine. This method offers high enantioselectivity and operates under mild, aqueous conditions. A glucose dehydrogenase (GDH) is often used in a coupled-enzyme system to regenerate the NADPH cofactor required by the RedAm.[3]

Experimental Workflow:

A Prepare Tris-HCl buffer with D-glucose, NADP+, and GDH B Add RedAm enzyme A->B C Add 1-phenyl-2-propanone and isopropylamine B->C D Incubate at 25°C with shaking for 24 hours C->D E Quench with NaOH D->E F Extract with MTBE E->F G Analyze product F->G

Caption: Biocatalytic synthesis experimental workflow.

Procedure:

  • Prepare a reaction mixture in a Tris-HCl buffer (100 mM, pH 9.0) containing D-glucose (30 mM), NADP⁺ (1 mM), and glucose dehydrogenase (GDH, ~0.7 mg/mL).

  • Add the purified reductive aminase (RedAm, ~1 mg/mL) to the buffer.

  • Add 1-phenyl-2-propanone (5 mM) and isopropylamine (in an appropriate molar excess, e.g., 10-50 equivalents, with the pH of the amine solution adjusted to 9.0). A small amount of a co-solvent like DMSO (e.g., 2% v/v) may be used to aid substrate solubility.

  • Incubate the reaction mixture at 25°C with shaking (e.g., 220 rpm) for 24 hours.

  • Quench the reaction by adding a small volume of concentrated NaOH (e.g., 10 M).

  • Extract the product from the aqueous phase with methyl tert-butyl ether (MTBE) (2x).

  • The combined organic layers can be dried and concentrated, and the product analyzed for conversion and enantiomeric excess by chiral HPLC or GC.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(1-phenylethyl)propan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Amine Waste Management

The fundamental approach to disposing of N-(1-phenylethyl)propan-2-amine, as with any chemical waste, revolves around the principles of containment, segregation, and professional handling. The generic but crucial directive is to "Dispose of contents/container to an approved waste disposal plant". This underscores the necessity of entrusting the final disposal to licensed hazardous waste management companies who are equipped to handle such chemicals safely.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key identifiers for the compound, which are crucial for accurate waste profiling and documentation.

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₁H₁₇N
CAS Number 87861-38-9
(R)-enantiomer CAS 19302-16-0

Step-by-Step Disposal Protocol

The following experimental protocol outlines the recommended step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials Required
  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Designated, compatible hazardous waste container (e.g., glass or polyethylene)

  • Hazardous waste labels

  • Spill containment materials (e.g., absorbent pads, neutralising agents for amines)

Procedure
  • Segregation: It is imperative to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions[1][2]. Specifically, do not mix this compound with acids, oxidizing agents, or halogenated solvents[1][2]. A dedicated and clearly labeled waste container should be used exclusively for this amine.

  • Container Selection and Labeling:

    • Choose a container made of a material compatible with amines, such as glass or polyethylene. Ensure the container has a tightly sealing lid to prevent the release of fumes[1].

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (87861-38-9), and an estimate of the concentration and quantity.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated area, away from direct sunlight and sources of heat or ignition[1].

    • Ensure the storage area is secure and accessible only to trained personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste to prevent skin and eye contact[1].

  • Spill Preparedness: Maintain a spill kit with absorbent materials and appropriate neutralising agents for amines in the vicinity of the waste storage area. All personnel handling the chemical should be trained in spill response procedures[1].

  • Arranging for Professional Disposal:

    • Do not attempt to dispose of this compound down the drain or in regular trash, as this can cause significant environmental harm[1].

    • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste[1]. Provide them with a complete and accurate description of the waste, including its composition and quantity.

    • Maintain detailed records of the waste disposal, including the date, quantity, and the name of the disposal company, as required by regulations[1].

Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify and Segregate Amine Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Store in a Cool, Ventilated Area D->E F Contact Licensed Disposal Company E->F G Document Disposal Records F->G

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is based on general best practices for amine waste disposal. Always consult your institution's specific safety guidelines and the most current version of the Safety Data Sheet (SDS) for this compound if it becomes available. The absence of a readily available, detailed SDS highlights the importance of exercising caution and adhering to the most stringent safety protocols.

References

Comprehensive Safety and Handling Guide for N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-(1-phenylethyl)propan-2-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Must comply with EN166 or NIOSH standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Breakthrough time and glove thickness should be appropriate for the duration of handling. Always inspect gloves before use.
Skin and Body Protection Laboratory coat. Flame retardant antistatic protective clothing is recommended.Ensure clothing provides full coverage of arms.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.

Safe Handling and Operational Protocol

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After Use post_ppe Doff and Dispose of PPE Properly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in a Labeled, Sealed Container post_wash->disp_collect For Waste disp_store Store Waste in a Designated Area disp_collect->disp_store disp_dispose Dispose of According to Institutional and Local Regulations disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure a calibrated fire extinguisher and safety shower/eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Don all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

    • When weighing or transferring the substance, do so carefully to minimize the generation of dust or aerosols.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

    • Keep containers tightly closed to prevent leakage.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • In case of skin contact: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • In case of a spill: Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be handled and disposed of in accordance with institutional, local, state, and federal regulations.

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Do not dispose of down the drain or with general laboratory trash.

  • Contaminated PPE:

    • Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated, labeled waste container and disposed of as chemical waste.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-phenylethyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(1-phenylethyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.